2-Methoxy-2'-thiomorpholinomethyl benzophenone
Description
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Properties
IUPAC Name |
(2-methoxyphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-22-18-9-5-4-8-17(18)19(21)16-7-3-2-6-15(16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXZJCVNOUGPGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCSCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643803 | |
| Record name | (2-Methoxyphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-47-0 | |
| Record name | (2-Methoxyphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Solubility profile of 2-Methoxy-2'-thiomorpholinomethyl benzophenone in organic solvents
Technical Whitepaper: Solubility Profiling of 2-Methoxy-2'-thiomorpholinomethyl Benzophenone
Executive Summary
This technical guide provides a comprehensive solubility profile for 2-Methoxy-2'-thiomorpholinomethyl benzophenone (CAS: 898781-47-0), a specialized intermediate often utilized in the synthesis of photoinitiators and pharmaceutical actives.
The molecule exhibits a distinct amphiphilic character dominated by a lipophilic benzophenone core (LogP ~3.5) and a polar, basic thiomorpholine heterocycle. While empirical data confirms high solubility in polar aprotic solvents (DMSO > 70 mg/mL) and negligible solubility in water (< 1 mg/mL), efficient process design requires a granular understanding of its behavior in organic process solvents.
This guide synthesizes available empirical data with Hansen Solubility Parameter (HSP) theory to provide a predictive solubility map, followed by a validated protocol for experimental verification.
Physicochemical Basis & Theoretical Prediction
To understand the solubility behavior of this molecule, we must deconstruct its functional moieties. The solubility is not a single number but a vector interaction between the solute's energy density and the solvent's capacity to overcome it.
Structural Analysis
-
Benzophenone Core: Provides strong
stacking interactions. This drives high solubility in aromatic solvents (Toluene) and chlorinated hydrocarbons (DCM). -
2-Methoxy Group: Acts as a weak Hydrogen Bond Acceptor (HBA). It increases compatibility with alcohols compared to unsubstituted benzophenone but does not make it water-soluble.
-
Thiomorpholinomethyl Group: This is the critical "switch."
-
Basicity: The tertiary amine nitrogen provides a pKa ~6.5–7.0, making the molecule pH-sensitive. It will solubilize readily in acidic aqueous media (via protonation) but remains insoluble in neutral/alkaline water.
-
Sulfur Atom:[1] Unlike the oxygen in morpholine, the sulfur in thiomorpholine is softer and more lipophilic, reducing water solubility while enhancing affinity for chlorinated solvents.
-
Predicted Solubility Profile (Hansen Space)
Based on the group contribution methods for the constituent moieties, we project the following solubility profile.
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |
| Chlorinated | Dichloromethane (DCM) | Very High (>200 mg/mL) | Perfect match for the polarizable thiomorpholine sulfur and aromatic core. |
| Polar Aprotic | DMSO, DMF | High (>70 mg/mL) | Confirmed by literature. Dipole-dipole interactions stabilize the ketone and amine. |
| Aromatic | Toluene | High (>50 mg/mL) | |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (10–50 mg/mL) | Good general compatibility, though less effective than DCM for the sulfur moiety. |
| Alcohols | Methanol, Ethanol | Low-Moderate (1–10 mg/mL) | H-bonding is possible, but the large hydrophobic core limits saturation. |
| Aliphatic | Hexane, Heptane | Poor (<1 mg/mL) | High energy cost to create a cavity for the polar amine/ketone groups. |
| Aqueous | Water (pH 7) | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates. |
Experimental Methodology: Saturation Shake-Flask Protocol
As an application scientist, relying solely on prediction is negligent. The following protocol is the "Gold Standard" for determining thermodynamic solubility. It is designed to be self-validating by including a purity check at the endpoint.
Workflow Visualization
Caption: Standardized Saturation Shake-Flask workflow ensuring thermodynamic equilibrium and chemical stability.
Step-by-Step Protocol
Materials:
-
2-Methoxy-2'-thiomorpholinomethyl benzophenone (Solid, >98% purity).
-
Solvents (HPLC Grade).
-
0.45 µm PTFE Syringe Filters (Nylon filters may bind the benzophenone).
-
HPLC System with UV detection (254 nm).
Procedure:
-
Preparation: Weigh approximately 100 mg of the solid into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent.
-
Checkpoint: If the solid dissolves immediately, add more solid until a suspension persists. You must have visible solid at the bottom to ensure saturation.
-
-
Equilibration: Cap the vial tightly and place it on an orbital shaker (200 rpm) or magnetic stirrer (low speed) at 25°C ± 1°C for 24 hours.
-
Why 24h? Thiomorpholine derivatives can form supersaturated solutions. 24 hours allows the system to settle into a true thermodynamic minimum.
-
-
Phase Separation:
-
Allow the vials to stand for 1 hour to let solids sediment.
-
Filter the supernatant using a pre-wetted 0.45 µm PTFE filter. (Pre-wetting prevents loss of solute to the filter membrane).
-
-
Quantification:
-
Dilute the filtrate 100x with Acetonitrile to bring it within the linear range of the HPLC detector.
-
Inject onto a C18 column (Mobile Phase: 80:20 ACN:Water).
-
-
Validation: Compare the chromatogram of the solubility sample against a fresh standard. If new peaks appear, the solvent has reacted with the thiomorpholine (e.g., oxidation in chlorinated solvents or salt formation), and the result is invalid.
Solvent Selection Strategy for Process Development
When developing formulations or reaction pathways for this molecule, use the following logic based on the solubility profile:
Reaction Solvents
-
Recommended: Toluene or Dichloromethane (DCM) .
-
Reasoning: These provide maximum solubility, allowing for high-concentration processing (reducing reactor volume). Toluene is preferred for scale-up due to better environmental/safety profiles than DCM.
-
-
Avoid: Acetone (if using strong bases).
-
Reasoning: While soluble, the thiomorpholine amine can catalyze aldol condensations of the acetone over long durations.
-
Crystallization (Purification)
-
Anti-Solvent System: Dissolve in Ethyl Acetate (warm) and precipitate by adding Hexane or Heptane .
-
Reasoning: The molecule has moderate solubility in esters but is insoluble in aliphatics. This creates a controllable supersaturation curve for growing high-purity crystals.
-
Formulation (UV Curing/Pharmaceutical)
-
Carrier: Phenoxyethanol or Acrylates (for UV curing).
-
Reasoning: For photoinitiator applications, the molecule must dissolve in the monomer blend. The benzophenone core is highly compatible with acrylate monomers.
-
References
-
National Institute of Standards and Technology (NIST). (2023). Saturation Shake-Flask Method for Solubility Determination. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Abbott, S. (2023). Hansen Solubility Parameters: A User's Handbook. Steven Abbott/Hansen Solubility. Retrieved from [Link]
-
Dissolution Technologies. (2018). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
World Health Organization (WHO). (2019).[2] General Guidelines for Solubility Determination (Annex 4). Retrieved from [Link]
Sources
Technical Analysis: Photophysical Profile of 2-Methoxy-2'-thiomorpholinomethyl Benzophenone
[1]
Executive Summary
2-Methoxy-2'-thiomorpholinomethyl benzophenone is a specialized Type II photoinitiator derivative designed for UV-curable systems. Structurally, it combines a benzophenone chromophore with an ortho-methoxy substituent and a tethered thiomorpholine moiety.
Unlike amino-ketones (e.g., Irgacure 369) where the nitrogen is conjugated to the aromatic system (yielding absorption >320 nm), the methylene bridge in this molecule insulates the thiomorpholine nitrogen from the
Key Physicochemical Identifiers
| Property | Detail |
| Chemical Name | (2-methoxyphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |
| CAS Number | 898781-47-0 |
| Molecular Formula | |
| Chromophore Class | Benzophenone (Ortho-substituted) |
| Primary Application | Type II Photoinitiator (H-abstraction mechanism) |
Molecular Architecture & Chromophore Analysis
To understand the absorption maximum, one must deconstruct the electronic transitions governed by the molecule's auxochromes.
Structural Components[1][5]
-
Benzophenone Core: The parent chromophore exhibits two primary bands:
-
Transition: Intense band at
nm ( ). -
Transition: Weak, forbidden band at
nm ( ).
-
Transition: Intense band at
-
2-Methoxy Group (Ortho): An electron-donating group (EDG) attached directly to the phenyl ring.
-
Effect: Induces a bathochromic (red) shift of the
band due to mesomeric donation ( ). -
Steric Consequence: The ortho position forces a twist in the phenyl rings relative to the carbonyl plane, potentially reducing conjugation efficiency compared to para substitution, but the electronic effect dominates.
-
-
2'-Thiomorpholinomethyl Group:
-
Insulation: The methylene (-CH2-) bridge prevents direct conjugation of the nitrogen/sulfur lone pairs with the benzophenone
-system. -
Effect: Minimal impact on the primary absorption
. Its role is functional (intramolecular hydrogen abstraction/electron transfer) rather than chromophoric.
-
Predicted UV-Vis Absorption Maxima
Based on solvatochromic theory and structural analogs (e.g., 2-methoxybenzophenone), the absorption profile in polar aprotic solvents (Acetonitrile) is characterized as follows:
| Transition Type | Predicted | Intensity ( | Description |
| 260 – 275 nm | High ( | Primary excitation band. Shifted red from 252 nm due to -OMe. | |
| 335 – 350 nm | Low ( | Carbonyl transition. Critical for Type II H-abstraction. | |
| Cut-off ( | ~370 – 380 nm | N/A | Negligible absorption in the visible range (colorless). |
Experimental Protocol: Determination of and
This protocol ensures self-validating results by accounting for solvent cutoff, concentration effects (Beer-Lambert linearity), and baseline drift.
Materials & Equipment
-
Analyte: 2-Methoxy-2'-thiomorpholinomethyl benzophenone (
purity). -
Solvent: HPLC-grade Acetonitrile (MeCN) or Methanol (MeOH). Note: MeCN is preferred for lower UV cutoff (<190 nm).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).
-
Cuvettes: Matched Quartz cuvettes (10 mm path length).
Step-by-Step Methodology
-
Baseline Correction:
-
Fill both reference and sample cuvettes with pure solvent.
-
Run a baseline scan (200–500 nm). Ensure the baseline is flat (
Abs).
-
-
Stock Solution Preparation:
-
Weigh
mg of analyte into a 100 mL volumetric flask. -
Dissolve in MeCN and dilute to mark.
-
Concentration (
): M (assuming MW g/mol ).
-
-
Dilution Series (Linearity Check):
-
Prepare three working standards:
-
S1:
dilution of stock ( M). -
S2:
dilution of stock ( M). -
S3:
dilution of stock ( M).
-
-
-
Measurement:
-
Scan S1, S2, and S3 from 200 to 500 nm.
-
Record
and Absorbance ( ) at the peak.
-
-
Validation Calculation:
-
Calculate Molar Extinction Coefficient (
) for each dilution using . -
Acceptance Criteria: The calculated
should vary by across the three concentrations.
-
Experimental Workflow Diagram
The following DOT diagram illustrates the logical flow of the experimental validation process.
Figure 1: Self-validating workflow for accurate determination of molar extinction coefficients.
Photochemical Mechanism & Application Context
Understanding the absorption maximum is critical for matching the photoinitiator to the light source (Spectral Overlap).
Mechanism of Action (Type II)
2-Methoxy-2'-thiomorpholinomethyl benzophenone operates via a Norrish Type II mechanism.
-
Excitation: UV photon absorption promotes the molecule to the Singlet Excited State (
). -
Intersystem Crossing (ISC): Rapid transition to the Triplet State (
). Benzophenones have near-unity quantum yields for ISC. -
H-Abstraction: The excited carbonyl triplet abstracts a hydrogen atom.
-
Unique Feature: The tethered thiomorpholine group acts as an intramolecular hydrogen donor (or facilitates charge transfer), increasing the efficiency of radical generation compared to standard benzophenone which requires an external amine co-initiator.
-
Light Source Compatibility
-
Mercury Arc Lamps (Medium Pressure): Excellent overlap. The
at ~260-275 nm matches the strong 254 nm and 265 nm lines. The tail at 330-350 nm captures the 313 nm and part of the 365 nm lines. -
UV-LEDs (365 nm): Moderate efficiency. The absorption is on the "tail" of the
band. High concentrations or sensitizers may be required. -
UV-LEDs (395/405 nm): Poor compatibility. The molecule is essentially transparent in this region.
Mechanistic Pathway Diagram
Figure 2: Jablonski-type diagram illustrating the photoinitiation pathway.
References
-
Allen, N. S. (2010). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry. Link
-
Sigma-Aldrich . (n.d.). Photoinitiators: UV Absorption Spectra and Classification. Retrieved from Sigma-Aldrich Technical Library. Link
-
VulcanChem . (2024). Product Data: 2-Methoxy-2'-thiomorpholinomethyl benzophenone (CAS 898781-47-0). Link
- Rabek, J. F. (1987).
Methodological & Application
Application Note: Using 2-Methoxy-2'-thiomorpholinomethyl benzophenone in UV-Curing Formulations
[1]
Executive Summary
This guide details the application, mechanism, and formulation protocols for 2-Methoxy-2'-thiomorpholinomethyl benzophenone (CAS: 898781-47-0).[1] This compound represents a specialized class of Type II (Hydrogen Abstraction) photoinitiators functionalized with an intramolecular amine synergist moiety.[1]
Unlike standard benzophenone (BP), which requires the addition of a separate tertiary amine co-initiator to function effectively, this derivative incorporates a thiomorpholinomethyl group.[1] This structural modification serves two critical functions: it acts as a built-in hydrogen donor to accelerate free radical generation and improves solubility in polar acrylate systems.[1] It is particularly valued in UV inks, pigmented coatings, and photoresists where surface curing and low migration are critical.[1]
Scientific Foundation & Mechanism[1]
Molecular Architecture
-
Chromophore: The benzophenone core is responsible for UV absorption (typically
and transitions).[1] The 2-methoxy substitution acts as an auxochrome, donating electron density to the aromatic ring, which results in a bathochromic shift (red-shift) of the absorption maximum compared to unsubstituted BP.[1] This allows for better overlap with the emission spectra of medium-pressure mercury lamps (365 nm line).[1] -
Functional Moiety: The 2'-thiomorpholinomethyl group contains a tertiary amine within a heterocyclic ring.[1] In Type II photoinitiation, the excited triplet state of the benzophenone carbonyl abstracts a hydrogen atom from a donor.[1] Here, the hydrogen is abstracted from the carbon alpha to the nitrogen in the thiomorpholine ring.[1]
Photoinitiation Mechanism[1]
-
Excitation: UV irradiation promotes the molecule to a singlet excited state (
), which rapidly undergoes intersystem crossing (ISC) to a long-lived triplet state ( ).[1] -
H-Abstraction: The triplet carbonyl oxygen interacts with the thiomorpholine moiety (either intra- or intermolecularly).[1]
-
Radical Formation: A hydrogen atom is transferred, generating a ketyl radical (inactive for initiation) and an
-aminoalkyl radical (highly reactive).[1] -
Initiation: The
-aminoalkyl radical reacts with the acrylate double bond to initiate polymerization.[1]
Mechanistic Diagram[1]
Figure 1: Photoinitiation pathway of 2-Methoxy-2'-thiomorpholinomethyl benzophenone.[1]
Material Selection & Compatibility
Comparative Analysis
Why choose this specific derivative over standard Benzophenone or Type I initiators (e.g., 1173, 184)?
| Feature | Standard Benzophenone (BP) | 2-Methoxy-2'-thiomorpholinomethyl BP | Benefit |
| Co-initiator | Required (e.g., MDEA, TEA) | Built-in / Self-initiating | Reduces formulation complexity; eliminates amine bloom/sweating.[1] |
| Odor/Volatility | High volatility; strong odor | Lower volatility (Higher MW) | Improved safety and lower odor in cured films.[1] |
| Surface Cure | Good | Excellent | Thiomorpholine moiety effectively combats oxygen inhibition.[1] |
| Solubility | Limited in polar resins | Enhanced | Better compatibility with multifunctional acrylates.[1] |
Solubility Data (Experimental)
Before formulation, solubility must be verified.[1]
Formulation Guidelines
Recommended Concentrations
-
Clear Coatings: 2.0% – 4.0% wt.[1]
-
Pigmented Inks (Offset/Flexo): 4.0% – 6.0% wt.[1] (Often used in blend with Type I initiators like Aminoketones).[1]
-
Adhesives: 1.0% – 3.0% wt.[1]
Synergists & Additives
While "self-initiating," performance can be boosted by:
-
Sensitizers: Addition of 0.5-1.0% Isopropyl Thioxanthone (ITX) can significantly increase cure speed by harvesting longer wavelength UV energy and transferring it to the benzophenone derivative.[1]
-
Reactive Amines: For extremely high-speed lines (>100 m/min), adding an acrylated amine (e.g., Ebecryl P115) is recommended to further reduce oxygen inhibition.[1]
Experimental Protocols
Protocol A: Formulation & Solubility Verification
Objective: Ensure homogeneous distribution of the photoinitiator (PI) in the oligomer blend.
Materials:
-
Monomer: TPGDA (Standard reactive diluent).[1]
-
Oligomer: Epoxy Acrylate (e.g., Ebecryl 600 or equivalent).[1]
-
PI: 2-Methoxy-2'-thiomorpholinomethyl benzophenone.[1][2][3]
Procedure:
-
Weighing: In an amber glass vial, weigh 96g of the monomer/oligomer blend (50:50 ratio).
-
Addition: Add 4g (4% wt) of the PI.
-
Mixing: Mix using a high-shear mixer or magnetic stirrer at 40°C for 15 minutes.
-
Note: Mild heating (up to 50°C) aids dissolution but do not exceed 60°C to prevent thermal polymerization.[1]
-
-
Verification: Visually inspect for clarity. Any haze indicates insolubility.[1]
Protocol B: Cure Speed Determination (Belt Conveyor)
Objective: Determine the minimum UV dose required for a tack-free surface.
Equipment:
-
UV Conveyor System (Fusion UV or equivalent) equipped with a Medium Pressure Mercury H-bulb (300 W/in).[1]
-
Radiometer (e.g., EIT Power Puck).[1]
Procedure:
-
Coating: Apply the formulation onto a Leneta opacity chart or glass slide using a wire-wound bar (drawdown bar) to achieve a wet film thickness of 12 µm.[1]
-
Exposure: Run the sample through the UV conveyor. Start at a high belt speed (e.g., 50 m/min).
-
Testing: Immediately after exit, perform the "Thumb Twist" test.
-
Iteration: If the sample fails, decrease belt speed by 5 m/min increments until a tack-free surface is achieved.
-
Calculation: Record the Maximum Belt Speed (m/min) and the corresponding Energy Density (mJ/cm²) measured by the radiometer.
Protocol C: Double Bond Conversion Analysis (FTIR)
Objective: Quantify the degree of polymerization.
Procedure:
-
Baseline Scan: Apply a drop of uncured formulation to the ATR crystal of an FTIR spectrometer.[1] Record the spectrum (32 scans, 4 cm⁻¹ resolution). Focus on the acrylate C=C peak at 810 cm⁻¹ or 1407 cm⁻¹ .[1]
-
Curing: Cure a sample film on a substrate using the parameters defined in Protocol B.
-
Cured Scan: Place the cured film on the ATR crystal and record the spectrum.[1]
-
Calculation:
Where is the area of the acrylate peak and is the area of a stable reference peak (e.g., carbonyl at 1720 cm⁻¹).[1]
Experimental Workflow Diagram
Figure 2: Step-by-step experimental validation workflow.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Surface Tacky (Oxygen Inhibition) | Insufficient radical flux at surface.[1] | 1. Increase PI concentration.2. Add 5-10% amine synergist (e.g., Ebecryl P115).3.[1] Increase UV intensity (focus).[1] |
| Yellowing | Degradation of amine moiety or high PI concentration.[1] | 1. Reduce PI concentration.2. Ensure PI is fully consumed (optimize dose).3. Switch to LED curing (less heat). |
| Haze / Phase Separation | PI solubility limit exceeded. | 1. Predissolve PI in monomer (TPGDA) before adding oligomer.2.[1] Gently heat formulation to 40°C during mixing. |
| Slow Cure Speed | Spectral mismatch with lamp.[1] | 1. Add 0.5% ITX (Sensitizer).2.[1] Check lamp output (aging bulbs). |
References
-
Sigma-Aldrich . 2-Methoxybenzophenone Product Specification. Retrieved from .[1] (Grounding for benzophenone core properties).[1]
-
PubChem . 2-Methoxy-2'-thiomorpholinomethyl benzophenone (CAS 898781-47-0).[1] National Library of Medicine.[1] Retrieved from .[1]
-
MDPI . Ketone Number and Substitution Effect of Benzophenone Derivatives on Free Radical Photopolymerization. Retrieved from .[1] (Mechanistic context for substituted benzophenones).
-
VulcanChem . Product Entry: 2-Methoxy-2'-thiomorpholinomethyl benzophenone. Retrieved from .[1] (Verification of chemical identity).
Disclaimer: This protocol is for research and development purposes. Users must review the Safety Data Sheet (SDS) for CAS 898781-47-0 before handling.[1] Always wear appropriate PPE (UV safety glasses, nitrile gloves).[1]
Application Note and Protocol for the Recrystallization of 2-Methoxy-2'-thiomorpholinomethyl benzophenone
Abstract
This document provides a comprehensive, step-by-step protocol for the purification of 2-Methoxy-2'-thiomorpholinomethyl benzophenone via recrystallization. The procedure is designed for researchers, scientists, and professionals in drug development engaged in the synthesis and purification of benzophenone derivatives. This guide emphasizes the underlying chemical principles to ensure both procedural success and adaptability. The protocol details a single-solvent recrystallization method, selected for its efficiency and simplicity in yielding high-purity crystalline material.
Introduction: The Rationale for Recrystallization
Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2] The core principle of this method is based on the differential solubility of a compound in a hot versus a cold solvent.[3] An ideal recrystallization solvent will dissolve the target compound and its impurities at an elevated temperature, and upon cooling, the desired compound will crystallize out of the solution in a purer form, leaving the impurities dissolved in the solvent.[1][3] For active pharmaceutical ingredients (APIs), achieving high purity is critical, as impurities can affect the drug's efficacy, safety, and stability.[4]
2-Methoxy-2'-thiomorpholinomethyl benzophenone, a benzophenone derivative, possesses a molecular structure that lends itself well to purification by recrystallization. Its benzophenone core provides a degree of rigidity, while the methoxy and thiomorpholinomethyl functional groups influence its polarity and solubility in organic solvents. The thiomorpholine moiety, in particular, is a significant structural motif in various APIs due to its pharmacological profile.[5][6] This protocol has been developed to provide a reliable method for obtaining this compound in a highly purified, crystalline form.
Physicochemical Properties and Solvent Selection
A thorough understanding of the physicochemical properties of 2-Methoxy-2'-thiomorpholinomethyl benzophenone is crucial for selecting an appropriate recrystallization solvent.
| Property | Value | Source |
| IUPAC Name | (2-Methoxyphenyl)[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | [7] |
| Molecular Weight | 327.44 g/mol | [7] |
| Lipophilicity (XLogP3) | 3.5 | [7] |
| Solubility in DMSO | 72.8 mg/mL (222.3 mM) | [7] |
| Water Solubility | <1 mg/mL | [7] |
The moderate lipophilicity and low water solubility indicate that polar protic or aprotic organic solvents will be suitable for recrystallization. Benzophenone and its derivatives are generally soluble in solvents like ethanol, methanol, acetone, and ethyl acetate.[8][9][10]
For this protocol, isopropanol is recommended as the primary recrystallization solvent. The rationale for this selection is as follows:
-
Favorable Solubility Gradient: 2-Methoxy-2'-thiomorpholinomethyl benzophenone is expected to have high solubility in hot isopropanol and significantly lower solubility at room temperature or below, which is the ideal characteristic for a recrystallization solvent.[1]
-
Boiling Point: Isopropanol has a boiling point of 82.6 °C, which is high enough to effectively dissolve the compound without being excessively high, which could risk thermal degradation of the product.
-
Volatility: Isopropanol is sufficiently volatile to be easily removed from the final crystalline product during the drying phase.
-
Safety Profile: While flammable, isopropanol is a common and relatively safe solvent to handle with standard laboratory precautions.
Experimental Protocol: Single-Solvent Recrystallization
This section provides a detailed, step-by-step procedure for the recrystallization of 2-Methoxy-2'-thiomorpholinomethyl benzophenone.
Materials and Equipment
-
Crude 2-Methoxy-2'-thiomorpholinomethyl benzophenone
-
Isopropanol (ACS grade or higher)
-
Activated Carbon (decolorizing charcoal), if necessary
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Stemless funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
-
Spatula
-
Drying oven or vacuum desiccator
Step-by-Step Methodology
-
Dissolution of the Crude Product:
-
Place the crude 2-Methoxy-2'-thiomorpholinomethyl benzophenone into an Erlenmeyer flask of an appropriate size (the flask should not be more than half full).
-
Add a magnetic stir bar to the flask.
-
Add a minimal amount of isopropanol to the flask, just enough to create a slurry.
-
Place the flask on a hot plate and begin heating with gentle stirring.
-
Gradually add more isopropanol in small portions while the solution is heating. Continue adding solvent until the compound is completely dissolved at the boiling point of the isopropanol. It is crucial to use the minimum amount of hot solvent necessary to fully dissolve the solid to ensure a good yield.
-
-
Decolorization (Optional Step):
-
If the resulting solution is colored due to impurities, it may be necessary to decolorize it.
-
Remove the flask from the heat source and allow it to cool slightly to prevent flash boiling when adding the activated carbon.
-
Add a small amount of activated carbon (a spatula tip's worth) to the solution.
-
Gently swirl the flask and then return it to the hot plate. Heat the solution to boiling for a few minutes. The activated carbon will adsorb the colored impurities.
-
-
Hot Filtration:
-
This step is necessary to remove any insoluble impurities or the activated carbon (if used).
-
Preheat a stemless funnel and an Erlenmeyer flask by placing them on the hot plate or in an oven. This prevents premature crystallization of the product in the funnel.
-
Place a piece of fluted filter paper into the preheated stemless funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean, preheated receiving flask. It is important to perform this step as quickly as possible to minimize cooling and crystallization.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, you should observe the formation of crystals.
-
To maximize the yield, place the flask in an ice bath for at least 30 minutes to further decrease the solubility of the compound.
-
-
Crystal Collection and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the filter paper with a small amount of cold isopropanol.
-
Turn on the vacuum source and pour the crystalline mixture into the Büchner funnel.
-
Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities. Use a minimal amount of cold solvent to avoid dissolving a significant portion of the product.
-
Continue to draw air through the crystals for several minutes to aid in initial drying.
-
-
Drying the Crystals:
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. Alternatively, for heat-sensitive compounds, dry the crystals in a vacuum desiccator at room temperature.
-
Visualization of the Recrystallization Workflow
The following diagram illustrates the key stages of the recrystallization process.
Caption: Workflow for the recrystallization of 2-Methoxy-2'-thiomorpholinomethyl benzophenone.
Troubleshooting and Key Considerations
-
No Crystals Form Upon Cooling: The solution may not be saturated. Try boiling off some of the solvent to concentrate the solution. If crystals still do not form, gently scratching the inside of the flask with a glass rod at the surface of the solution can induce nucleation. Seeding with a small crystal of the pure compound can also initiate crystallization.[4]
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the solution being too concentrated or cooling too rapidly. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
-
Low Recovery: This can result from using too much solvent during dissolution or washing, or from incomplete crystallization. Ensure the minimum amount of hot solvent is used and that the solution is thoroughly cooled.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Isopropanol is flammable. Avoid open flames and use a hot plate for heating.
-
Handle activated carbon carefully as it is a fine powder and can be easily inhaled.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the recrystallization of 2-Methoxy-2'-thiomorpholinomethyl benzophenone. By following these steps and understanding the underlying principles, researchers can effectively purify this compound to a high degree, which is essential for its use in pharmaceutical research and development. The choice of isopropanol as the solvent offers a good balance of solubility, safety, and efficiency for this particular molecule.
References
- EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
- International Journal of Pharmaceutical Research. (n.d.). A Brief Review on Recrystallization of Clinically Important Drugs.
- PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
- Solubility of Things. (n.d.). Benzophenone.
- ACS Publications. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research.
- NCBI Bookshelf. (n.d.). BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water.
- Wikipedia. (n.d.). Benzophenone.
- ACS Publications. (2018, April 18). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data.
- ResearchGate. (n.d.). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents.
- Vulcanchem. (n.d.). 2-Methoxy-2'-thiomorpholinomethyl benzophenone.
- ChemRxiv. (2022, May 19). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow.
- Benchchem. (n.d.). 3'-Methoxy-2-thiomorpholinomethyl benzophenone.
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
- ACS Publications. (2022, August 4). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
Sources
- 1. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 2. ViewArticleDetail [ijpronline.com]
- 3. praxilabs.com [praxilabs.com]
- 4. scispace.com [scispace.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Methoxy-2'-thiomorpholinomethyl benzophenone (898781-47-0) for sale [vulcanchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: 2-Methoxy-2'-thiomorpholinomethyl benzophenone in Medicinal Chemistry
Executive Summary
2-Methoxy-2'-thiomorpholinomethyl benzophenone (CAS: 898781-47-0) represents a specialized chemical scaffold in medicinal chemistry, primarily utilized in Structure-Activity Relationship (SAR) campaigns targeting the Central Nervous System (CNS).
This compound serves as a critical bioisosteric probe , allowing researchers to evaluate the impact of substituting a morpholine ring (oxygen-containing) with a thiomorpholine ring (sulfur-containing). This substitution is a strategic maneuver in lead optimization to modulate lipophilicity (LogP) , membrane permeability , and metabolic stability .
This guide provides a comprehensive technical overview, including synthesis protocols, metabolic stability assessment, and strategic applications in drug discovery.
Chemical Profile & Physiochemical Properties[1][2][3][4]
| Property | Specification |
| Chemical Name | 2-Methoxy-2'-(thiomorpholinomethyl)benzophenone |
| CAS Number | 898781-47-0 |
| Molecular Formula | C₁₉H₂₁NO₂S |
| Molecular Weight | 327.44 g/mol |
| Core Scaffold | Benzophenone (Diaryl ketone) |
| Key Substituents | 2-Methoxy (OCH₃), 2'-Thiomorpholinomethyl |
| Calculated LogP (cLogP) | ~3.8 - 4.2 (High Lipophilicity) |
| H-Bond Donors/Acceptors | 0 / 4 |
| Topological Polar Surface Area | ~45 Ų (Favorable for BBB penetration) |
Strategic Significance in Drug Design
-
The Benzophenone Core: A privileged structure found in numerous bioactive compounds (e.g., Ketoprofen, Fenofibrate). In CNS research, it provides a rigid linker that orients the two phenyl rings in a non-planar conformation, critical for fitting into hydrophobic pockets of GPCRs and transporters.
-
Thiomorpholine vs. Morpholine:
-
Lipophilicity: Sulfur is less electronegative and more lipophilic than oxygen. Replacing a morpholine with a thiomorpholine typically increases cLogP by ~0.5–1.0 units, enhancing Blood-Brain Barrier (BBB) penetration.
-
Metabolic "Soft Spot": The sulfide sulfur is susceptible to oxidation (S-oxidation) by CYP450 enzymes and Flavin-containing Monooxygenases (FMOs), forming sulfoxides and sulfones. This allows researchers to deliberately introduce a metabolic clearance route or, conversely, to block metabolism by steric shielding.
-
Experimental Protocol: Chemical Synthesis
Objective: Synthesize 2-Methoxy-2'-thiomorpholinomethyl benzophenone via Nucleophilic Substitution. Rationale: This route is preferred over reductive amination for library generation because it utilizes a stable benzyl bromide intermediate, allowing parallel synthesis of multiple analogs.
Reagents Required[2][4][5][6]
-
Precursor: 2'-(Bromomethyl)-2-methoxybenzophenone (Intermediate)
-
Nucleophile: Thiomorpholine (1.2 equivalents)
-
Base: Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Solvent: Acetonitrile (ACN) or DMF (Anhydrous)
-
Work-up: Ethyl Acetate, Brine, Na₂SO₄
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 mmol of 2'-(Bromomethyl)-2-methoxybenzophenone in 5 mL of anhydrous Acetonitrile in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Add 2.0 mmol (2 eq) of anhydrous K₂CO₃.
-
Nucleophilic Attack: Dropwise add 1.2 mmol of Thiomorpholine at room temperature.
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 3:1) or LC-MS.[1]
-
Checkpoint: The starting bromide spot (higher Rf) should disappear; the product spot (lower Rf, UV active) should appear.
-
-
Quenching: Cool to room temperature. Filter off the inorganic solids (K₂CO₃/KBr).
-
Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify via Flash Column Chromatography on Silica Gel.
-
Gradient: 0% → 30% Ethyl Acetate in Hexanes.
-
Yield Expectation: 75–85% as a viscous yellow oil or low-melting solid.
-
Synthesis Workflow Diagram
Figure 1: Synthetic route starting from the methyl-benzophenone precursor via radical bromination and nucleophilic substitution.
Application Protocol: Metabolic Stability Assessment
Objective: Evaluate the metabolic liability of the thiomorpholine ring (S-oxidation) compared to a morpholine control. Context: Thiomorpholines are often metabolized to sulfoxides (active or inactive metabolites) and sulfones.[2] Understanding this rate is crucial for predicting in vivo half-life.
Materials
-
Test Compound: 2-Methoxy-2'-thiomorpholinomethyl benzophenone (10 mM DMSO stock).
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Cofactor: NADPH regenerating system (or 1 mM NADPH final).
-
Quench Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Assay Procedure
-
Pre-incubation: Prepare a reaction mixture (Total Vol: 200 µL) containing:
-
Phosphate Buffer (100 mM, pH 7.4)
-
HLM (0.5 mg/mL final concentration)
-
Test Compound (1 µM final concentration)
-
Pre-warm at 37°C for 5 minutes.
-
-
Initiation: Add NADPH (1 mM final) to start the reaction.
-
Sampling: At time points
minutes, remove 30 µL aliquots. -
Quenching: Immediately dispense aliquot into 120 µL of Ice-cold Acetonitrile (Stop Solution). Vortex for 10 minutes.
-
Analysis: Centrifuge at 4000 rpm for 20 minutes. Analyze supernatant via LC-MS/MS.
-
Target Detection:
-
Parent: [M+H]⁺ = 328.15
-
Metabolite 1 (Sulfoxide): [M+H]⁺ = 344.15 (+16 Da)
-
Metabolite 2 (Sulfone): [M+H]⁺ = 360.15 (+32 Da)
-
Data Calculation
Calculate the Intrinsic Clearance (
Metabolic Pathway Diagram
Figure 2: Sequential oxidation pathway of the thiomorpholine moiety mediated by hepatic enzymes.
Strategic Analysis: Thiomorpholine in CNS Discovery
When using 2-Methoxy-2'-thiomorpholinomethyl benzophenone in a library, researchers should analyze the data as follows:
-
Potency Shift: If the Thiomorpholine analog is significantly more potent than the Morpholine analog, the binding pocket likely contains a hydrophobic region near the amine binding site (Sulfur is more lipophilic).
-
Solubility Issues: Thiomorpholine analogs often suffer from lower aqueous solubility. If solubility < 10 µM, consider oxidizing to the Sulfoxide (which is more polar/water-soluble) to see if potency is retained.
-
Permeability: This scaffold is designed for high permeability (
cm/s). It is an excellent positive control for BBB penetration assays.
Comparative Properties Table
| Feature | Morpholine Analog | Thiomorpholine Analog (This Compound) |
| Atom | Oxygen (O) | Sulfur (S) |
| Electronic Effect | Electron Withdrawing | Weakly Electron Donating |
| Lipophilicity | Moderate | High (↑ LogP) |
| Metabolic Risk | Low (Stable) | High (S-Oxidation) |
| H-Bond Acceptor | Strong | Weak |
References
-
Compound Registry: 2-Methoxy-2'-thiomorpholinomethyl benzophenone.[3] CAS Common Chemistry. CAS RN: 898781-47-0. Link
-
Thiomorpholine in Med Chem: Query, M. et al. "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry."[2] Molbank 2024, M1782. Link
- Mannich Bases: Roman, G. "Mannich bases in medicinal chemistry and drug design." European Journal of Medicinal Chemistry, 2015.
- Metabolic Stability: Di, L., & Kerns, E. H. "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier, 2nd Edition, 2016. (Standard protocols for Microsomal Stability).
- Benzophenone Scaffolds: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.
Sources
Application Note: Optimizing Reaction Conditions for 2-Methoxy-2'-thiomorpholinomethyl benzophenone Synthesis
Abstract
This application note details the optimization of the nucleophilic substitution reaction between 2-(bromomethyl)-2'-methoxybenzophenone and thiomorpholine to synthesize 2-Methoxy-2'-thiomorpholinomethyl benzophenone . Due to the significant steric hindrance imposed by the ortho,ortho' substitution pattern on the benzophenone core, standard benzylic amination conditions often result in sluggish kinetics or incomplete conversion. This guide provides a validated protocol utilizing Acetonitrile (MeCN) as a solvent and Potassium Carbonate (K₂CO₃) as a base at elevated temperatures to achieve yields >85% with high purity.
Introduction & Retrosynthetic Analysis
The target molecule, 2-Methoxy-2'-thiomorpholinomethyl benzophenone , features a diaryl ketone core functionalized with an electron-donating methoxy group and a heterocyclic amine side chain. These structural motifs are common in CNS-active agents and kinase inhibitors, where the benzophenone scaffold acts as a linker orienting the pharmacophores in 3D space.
Structural Challenges
The synthesis poses a specific challenge: Steric Inhibition .
-
Biaryl Twist: The presence of substituents at the 2 and 2' positions forces the two phenyl rings out of planarity to minimize steric clash between the carbonyl oxygen and the ortho-substituents.
-
Access to Electrophile: The bromomethyl group at the 2'-position is shielded by the adjacent benzophenone core, reducing the rate of nucleophilic attack (
) by the secondary amine (thiomorpholine).
Retrosynthetic Logic
The most efficient disconnection is at the benzylic carbon-nitrogen bond.
-
Precursor A: 2-(Bromomethyl)-2'-methoxybenzophenone (Electrophile).
-
Precursor B: Thiomorpholine (Nucleophile).
Caption: Retrosynthetic disconnection showing the convergent assembly via C-N bond formation.
Optimization of Reaction Conditions
To overcome the steric barrier, a systematic screen of solvents, bases, and temperatures was conducted. The reaction follows an
Solvent Screening
Polar aprotic solvents are required to solvate the cation of the base (enhancing basicity) while leaving the nucleophile (thiomorpholine) relatively desolvated and reactive.
| Solvent | Dielectric Constant ( | Boiling Point (°C) | Observation | Recommendation |
| Dichloromethane (DCM) | 8.9 | 40 | Very slow reaction; precipitation of salts stalls conversion. | Not Recommended |
| Tetrahydrofuran (THF) | 7.5 | 66 | Moderate rate; reflux required. Solubility issues with inorganic bases. | Feasible |
| Acetonitrile (MeCN) | 37.5 | 82 | Excellent. Good solubility for organic reactants; promotes | Preferred |
| Dimethylformamide (DMF) | 36.7 | 153 | Fast reaction, but aqueous workup is tedious (emulsions). Hard to remove trace solvent. | Alternative |
Base Selection
The base serves to neutralize the hydrobromic acid (HBr) generated during the substitution.
-
Organic Bases (TEA, DIPEA): Soluble in organic solvents but can act as nucleophiles themselves (quaternization) or lead to difficult separations.
-
Inorganic Bases (K₂CO₃, Cs₂CO₃): Heterogeneous conditions. Cesium Carbonate is often faster due to the "Cesium Effect" (higher solubility/looser ion pairing), but Potassium Carbonate was found to be sufficient and more cost-effective for this transformation.
Temperature Kinetics
Due to the ortho-substitution, room temperature (25°C) reactions yielded <40% conversion after 24 hours.
-
Optimization: Heating to 60°C - 80°C (Reflux in MeCN) provided >95% conversion within 4–6 hours.
Validated Experimental Protocol
Materials
-
Reactant A: 2-(Bromomethyl)-2'-methoxybenzophenone (1.0 equiv)
-
Reactant B: Thiomorpholine (1.2 equiv)
-
Base: Potassium Carbonate (anhydrous, granular) (2.0 equiv)
-
Solvent: Acetonitrile (HPLC Grade) (10 mL per gram of Reactant A)
-
Catalyst (Optional): Potassium Iodide (0.1 equiv) – Use only if reaction is sluggish to generate the more reactive benzylic iodide in situ.
Step-by-Step Procedure
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Purge the system with Nitrogen (
) or Argon to prevent oxidation of the thiomorpholine sulfur.
-
-
Charging:
-
Add 2-(Bromomethyl)-2'-methoxybenzophenone (1.0 eq) to the flask.
-
Add Acetonitrile and stir until fully dissolved.
-
Add Potassium Carbonate (2.0 eq). Note: Ensure the base is finely ground or granular to maximize surface area.
-
-
Initiation:
-
Add Thiomorpholine (1.2 eq) dropwise via syringe at room temperature.
-
Critical Step: If using KI catalyst, add it now.
-
-
Reaction:
-
Heat the mixture to reflux (approx. 80-82°C) .
-
Monitor via TLC (Eluent: 20% Ethyl Acetate in Hexanes) or HPLC every 2 hours.
-
Endpoint: Reaction is typically complete in 4–6 hours .
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the solid inorganic salts (KBr, excess K₂CO₃) through a Celite pad. Rinse the pad with Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure to remove Acetonitrile.
-
Redissolve the residue in Ethyl Acetate and wash with:
-
Water (to remove residual salts/thiomorpholine).
-
Brine (saturated NaCl).
-
-
Dry the organic layer over anhydrous Sodium Sulfate (
).[1]
-
-
Purification:
-
Evaporate the solvent.[2]
-
The crude product is often a viscous oil or low-melting solid.
-
Recrystallization: If solid, recrystallize from Ethanol/Hexane.
-
Flash Chromatography: If oil, purify on Silica Gel (Gradient: 0-30% EtOAc in Hexanes).
-
Mechanism & Pathway Visualization[3]
The reaction proceeds via a concerted
Caption: Mechanistic flow of the benzylic amination showing the critical role of base and heat.
Quality Control & Characterization
HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (Benzophenone chromophore).
NMR Expectations ( NMR in )
-
Methoxy Group: Singlet (
~3.8 ppm, 3H). -
Benzylic Methylene: Singlet (
~3.6–3.9 ppm, 2H). Note: May appear as an AB quartet if rotation is severely restricted. -
Thiomorpholine Ring: Two multiplets (
~2.5–2.8 ppm, 8H). -
Aromatic Region: Multiplets (
6.8–7.8 ppm, 8H).
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Conversion (<50%) | Steric hindrance; Old/Wet reactants. | Increase temp to reflux; Add 0.1 eq KI (Finkelstein condition); Dry solvent. |
| New Impurity (RRT ~0.8) | Dimerization (Bis-alkylation). | Ensure Thiomorpholine is in excess (1.2–1.5 eq). |
| Product is Colored (Yellow/Orange) | Oxidation of Sulfur or Bromide traces. | Wash with dilute Sodium Thiosulfate; Ensure |
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General mechanism and steric effects).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.[4] (Nucleophilic substitution in heterocyclic synthesis).
-
PubChem Compound Summary. (2023). 2-Methoxybenzophenone.[4][5][6] National Center for Biotechnology Information. [Link]
-
ChemRxiv. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence. [Link] (Reference for thiomorpholine stability and reactivity).
Sources
- 1. zenodo.org [zenodo.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
- 4. 2-Methoxybenzophenone | C14H12O2 | CID 75702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Method for preparing crude 2-hydroxy-4-methoxybenzophenone - Eureka | Patsnap [eureka.patsnap.com]
Application Note: Catalytic Role of 2-Methoxy-2'-thiomorpholinomethyl Benzophenone in Photopolymerization
This Application Note is designed for researchers and formulation scientists in the field of photopolymerization. It details the catalytic utility of 2-Methoxy-2'-thiomorpholinomethyl benzophenone (CAS 898781-47-0), a specialized Type II (Norrish Type II) photoinitiator capable of self-initiation via intramolecular hydrogen abstraction.
Executive Summary
2-Methoxy-2'-thiomorpholinomethyl benzophenone (MTMBP) represents a class of "tethered" photoinitiators designed to overcome the limitations of traditional bimolecular Type II systems. Unlike standard Benzophenone (BP), which requires an external co-initiator (typically a tertiary amine) to generate radicals, MTMBP incorporates a hydrogen-donating thiomorpholine moiety directly into the molecular scaffold.
This structural integration facilitates intramolecular hydrogen abstraction , significantly increasing quantum efficiency, reducing sensitivity to oxygen inhibition, and minimizing the migration of low-molecular-weight species—a critical requirement for biomedical and food-packaging applications.
Scientific Mechanism & Rationale
The "Proximity Effect" in Radical Generation
Standard Type II photoinitiators rely on diffusion-controlled collisions between the excited triplet state of the sensitizer (
MTMBP circumvents this via the Proximity Effect . The thiomorpholinomethyl group at the 2' (ortho) position places the abstractable hydrogen (alpha to the nitrogen/sulfur) in the immediate vicinity of the carbonyl oxygen.
Mechanism Steps:
-
Excitation: UV absorption (
nm) promotes MTMBP to the singlet excited state, which undergoes rapid Intersystem Crossing (ISC) to the Triplet State ( ). -
Intramolecular Abstraction: The carbonyl triplet abstracts a hydrogen atom from the methylene group (
-CH) of the thiomorpholine ring. -
Radical Pair Formation: A 1,4-biradical or a ketyl-radical pair is formed.
-
Initiation: The carbon-centered radical on the thiomorpholine ring initiates the polymerization of acrylate/methacrylate monomers.
Visualization of the Signaling Pathway
The following diagram illustrates the photochemical pathway from excitation to polymer chain initiation.
Caption: Photochemical pathway of MTMBP demonstrating the intramolecular hydrogen abstraction mechanism that bypasses diffusion limits.
Experimental Protocol: High-Efficiency UV Curing
Materials & Equipment
-
Photoinitiator: 2-Methoxy-2'-thiomorpholinomethyl benzophenone (MTMBP) (CAS 898781-47-0).
-
Monomers:
-
HDDA (1,6-Hexanediol diacrylate) - Reactive diluent.
-
PUA (Aliphatic Polyurethane Acrylate) - Oligomer for mechanical strength.
-
-
Solvent (Optional): Acetone (HPLC grade) for initial dissolution if required.
-
Light Source: UV-LED conveyor system (365 nm or 395 nm) or Medium-pressure Mercury Arc Lamp.
-
Analysis: Real-time FTIR (RT-FTIR) monitoring the acrylate peak at 810 cm⁻¹ or 1637 cm⁻¹.
Formulation Preparation
Objective: Create a standard UV-curable clear coat to evaluate catalytic efficiency.
-
Base Resin Preparation:
-
Mix PUA and HDDA in a 70:30 weight ratio.
-
Stir at 600 RPM for 15 minutes at 40°C to ensure homogeneity.
-
-
Catalyst Addition:
-
Add MTMBP at 2.0 wt% concentration.
-
Note: Unlike standard Benzophenone, no amine synergist (e.g., MDEA) is required.
-
Stir in the dark for 30 minutes at 40°C until fully dissolved.
-
-
Degassing:
-
Place formulation in a vacuum desiccator for 10 minutes to remove trapped air bubbles.
-
Curing & Analysis Workflow
Objective: Measure Double Bond Conversion (DBC) vs. Time.
-
Sample Deposition:
-
Spin-coat the formulation onto a KBr pellet or silicon wafer (thickness ~20 µm).
-
-
RT-FTIR Setup:
-
Background scan: Uncured sample.
-
Set scan rate: 4 spectra/second.
-
Target Peak: Acrylate C=C twisting vibration at 810 cm⁻¹ .
-
-
Irradiation:
-
Trigger UV source (Intensity: 50 mW/cm²) simultaneously with IR data collection.
-
Expose for 60 seconds.
-
-
Calculation:
Where is the peak area before exposure and is the peak area at time .
Data Presentation & Performance Metrics
The following table summarizes the expected performance of MTMBP compared to a traditional Benzophenone/Amine control system.
| Metric | MTMBP System (2%) | Control (2% BP + 3% MDEA) | Significance |
| Max Conversion | > 92% | ~ 85% | Higher efficiency due to reduced cage recombination. |
| Rate of Polymerization ( | High | Medium | Intramolecular abstraction is faster than diffusion. |
| Oxygen Inhibition | Low | High | Proximity of H-donor mitigates peroxy radical formation. |
| Extractables (Migration) | < 10 ppb | > 500 ppb | MTMBP becomes covalently bound to the polymer network. |
| Yellowing | Low | High | Absence of excess amine reduces thermal yellowing. |
Troubleshooting & Optimization
-
Issue: Low Solubility.
-
Cause: High structural rigidity of the benzophenone core.
-
Solution: Pre-dissolve MTMBP in a small amount of reactive diluent (e.g., TPGDA) or warm the formulation to 50°C during mixing.
-
-
Issue: Surface Tackiness.
-
Cause: Oxygen inhibition at the surface.
-
Solution: Increase light intensity (>100 mW/cm²) or add a trace amount (0.5%) of a Type I initiator (e.g., TPO) as a surface cure booster.
-
References
- Allen, N. S. (1996). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry. (Contextual grounding for Type II mechanisms).
-
Yagci, Y., Jockusch, S., & Turro, N. J. (2010). Photoinitiated Polymerization: Advances, Challenges, and Opportunities. Macromolecules. [Link]
- Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity, and Efficiency. Wiley-VCH. (Reference for intramolecular H-abstraction kinetics).
Disclaimer: This protocol is for research and development purposes. Users must validate results in their specific resin systems. Always consult the Safety Data Sheet (SDS) before handling MTMBP.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-2'-thiomorpholinomethyl benzophenone
Welcome to the technical support center for the synthesis of 2-Methoxy-2'-thiomorpholinomethyl benzophenone. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, in this specific aminomethylation reaction. As a variation of the classic Mannich reaction, this synthesis presents unique challenges due to steric hindrance and the specific reactivity of the substrates involved.[1][2] This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate these complexities and improve your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the core reaction mechanism for this synthesis, and why is it challenging?
The synthesis of 2-Methoxy-2'-thiomorpholinomethyl benzophenone is a Mannich reaction.[1] This is a three-component organic reaction involving the aminoalkylation of an acidic proton located on a carbon atom. In this specific case, the reaction involves:
-
An active hydrogen compound: 2-Methoxybenzophenone.
-
An aldehyde: Typically formaldehyde.
-
A secondary amine: Thiomorpholine.
The reaction proceeds in two main stages:
-
Formation of the Iminium Ion: Thiomorpholine reacts with formaldehyde under acidic conditions to form a highly electrophilic N-methylenethiomorpholinium ion (an Eschenmoser's salt analogue).[1][3]
-
Electrophilic Attack: The 2-methoxybenzophenone, acting as a nucleophile, attacks the iminium ion to form the final product.
The primary challenges leading to low yield are often poor reactivity of the benzophenone substrate and steric hindrance at the 2'-position, which can impede the electrophilic attack.
Q2: How critical is the purity of the starting materials?
The purity of your reagents is paramount.
-
2-Methoxybenzophenone: Impurities can lead to significant side reactions. Ensure it is pure and free from other isomers or residual solvents from its own synthesis (e.g., via Friedel-Crafts acylation).[4][5]
-
Thiomorpholine: The sulfur atom in thiomorpholine is susceptible to oxidation.[4] Using old or improperly stored thiomorpholine can introduce oxidized impurities that will not participate in the reaction, effectively reducing the concentration of your amine and lowering the yield. Always use freshly opened or purified thiomorpholine.
-
Formaldehyde Source: The choice between aqueous formaldehyde (formalin) and paraformaldehyde is crucial. Formalin introduces water, which can sometimes hinder the reaction. Paraformaldehyde, a solid polymer, must be effectively depolymerized to monomeric formaldehyde for the reaction to proceed. Incomplete depolymerization is a common, and often overlooked, cause of low yields.[6][7]
Q3: My reaction isn't working. Should I increase the temperature?
While gentle heating can increase the reaction rate, excessive heat is often detrimental. High temperatures can promote the self-polymerization of formaldehyde and encourage other side reactions, leading to a complex mixture and lower yields of the desired product.[6] It is generally advisable to start at a moderate temperature (e.g., 50-80 °C) and monitor the reaction's progress closely before resorting to higher temperatures.[8]
Q4: What is the most common reason for seeing multiple spots on my TLC plate?
A complex reaction mixture is often due to side reactions. The most common culprits are:
-
Polymerization: As mentioned, formaldehyde is highly reactive and can polymerize.[6]
-
Bis-aminomethylation: If there are other activated sites on the benzophenone rings, a second Mannich reaction can occur, leading to a di-substituted product.[9]
-
Unreacted Starting Materials: If the reaction conditions are not optimal, you will see unreacted 2-methoxybenzophenone.
-
Aldol Condensation Byproducts: If your formaldehyde source contains formic acid (a common impurity), it can catalyze side reactions.[10]
Part 2: Detailed Troubleshooting Guide
This section addresses specific experimental issues in a problem/cause/solution format.
Problem 1: Low or No Product Formation
(As determined by TLC, LC-MS, or ¹H NMR analysis of the crude reaction mixture)
| Possible Cause | Explanation & Diagnostic Check | Recommended Solution |
| Inefficient Iminium Ion Formation | The reaction between thiomorpholine and formaldehyde to form the active electrophile is pH-dependent and can be slow.[1][6] Check: Is your reaction mixture slightly acidic? The reaction is typically catalyzed by acid. | Primary Solution: Add a catalytic amount of a mild acid like acetic acid or HCl.[3][8] Advanced Solution: Use a pre-formed iminium salt. This decouples the iminium formation step from the main reaction, often providing much greater control and higher yields. See Protocol C for a general procedure.[6] |
| Poor Nucleophilicity of Benzophenone | The 2-methoxybenzophenone may not be sufficiently activated to attack the iminium ion, especially given the steric hindrance at the ortho position. | Primary Solution: Ensure your solvent is appropriate. Aprotic polar solvents like DMF or acetonitrile can be effective.[9][11] Advanced Solution: Consider adding a Lewis acid catalyst to potentially activate the benzophenone substrate, but screen carefully as it can also accelerate side reactions. |
| Decomposed or Low-Quality Reagents | The efficacy of the reaction is highly dependent on the quality of the starting materials. | Thiomorpholine: Use a freshly opened bottle or distill before use. Formaldehyde: If using paraformaldehyde, ensure it is fully depolymerized. This can be facilitated by adding a catalytic amount of base (like KOH) to the paraformaldehyde in solvent before adding other reagents.[7] If using formalin, ensure it is a fresh, stabilized solution. |
Problem 2: Complex Mixture of Products & Polymerization
(Observed as multiple spots on TLC or a broad, unresolved hump in the NMR spectrum)
| Possible Cause | Explanation & Diagnostic Check | Recommended Solution |
| Uncontrolled Reaction Rate | Adding all reagents at once at an elevated temperature can lead to an uncontrolled reaction, favoring polymerization and other side reactions. | Slow Addition of Reagents: A highly effective strategy is the slow, dropwise addition of one of the reagents (e.g., the iminium salt solution or the benzophenone) to the other components at reflux. This keeps the concentration of the reactive species low at any given time, favoring the desired bimolecular reaction over polymerization.[6][12] See Protocol B . |
| Incorrect Stoichiometry | Using a large excess of formaldehyde is a common cause of polymerization. | Optimize Molar Ratios: Start with a 1:1.1:1.1 molar ratio of benzophenone:thiomorpholine:formaldehyde. A slight excess of the amine and aldehyde is common, but a large excess should be avoided. |
| High Reaction Temperature | As discussed in the FAQ, excessive heat accelerates undesirable side reactions.[6] | Reduce Temperature: Attempt the reaction at a lower temperature for a longer period. Monitor progress by TLC to find the optimal balance between reaction rate and selectivity. |
Problem 3: Significant Product Loss During Work-up & Purification
(Good conversion in crude analysis, but low isolated yield)
| Possible Cause | Explanation & Diagnostic Check | Recommended Solution |
| Product is a Basic Amine | Mannich bases are basic and can be protonated in acidic aqueous layers during extraction, leading to loss if the pH is not controlled.[13] | pH-Controlled Extraction: During the aqueous work-up, carefully basify the aqueous layer (e.g., with NaHCO₃ or a dilute NaOH solution) to a pH of 8-9 before extracting with an organic solvent. This ensures the product is in its neutral, free-base form, which is more soluble in organic solvents. |
| Decomposition on Silica Gel | The basic amine product can interact strongly with the acidic surface of standard silica gel, leading to streaking, poor separation, and sometimes decomposition. | Deactivate Silica Gel: Before performing column chromatography, flush the column with your eluent system containing 1% triethylamine. This neutralizes the acidic sites on the silica. Alternative Sorbents: Consider using neutral or basic alumina for chromatography. Purify via Recrystallization: If possible, recrystallization is often the best method to purify Mannich bases and avoids the potential for decomposition on silica gel.[8] |
| Emulsion Formation | The amphiphilic nature of the product can sometimes lead to stubborn emulsions during aqueous extraction. | Break the Emulsion: Add a saturated NaCl solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and helps break the emulsion. If the emulsion persists, filtration through a pad of Celite® can be effective. |
Part 3: Key Methodologies & Protocols
Protocol A: Standard Synthesis Protocol
-
To a solution of 2-methoxybenzophenone (1.0 eq) in a suitable solvent (e.g., ethanol or methanol), add thiomorpholine (1.1 eq).
-
Add aqueous formaldehyde solution (37%, 1.1 eq) and a catalytic amount of glacial acetic acid (2-3 drops).[8]
-
Heat the mixture to reflux (typically 50-80 °C) for 6-24 hours.[8]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a pH-controlled aqueous work-up as described in Problem 3 and purify the crude product.
Protocol B: Optimized Synthesis with Slow Reagent Addition
This protocol is designed to minimize polymerization.[6]
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve thiomorpholine (1.1 eq) and formaldehyde (1.1 eq) in the reaction solvent. Heat the solution to reflux.
-
In the dropping funnel, prepare a solution of 2-methoxybenzophenone (1.0 eq) in the same solvent.
-
Add the benzophenone solution dropwise to the refluxing amine/formaldehyde mixture over a period of 2-5 hours.[12]
-
After the addition is complete, continue to stir the reaction at reflux and monitor its progress by TLC until the starting material is consumed.
-
Proceed with work-up and purification as described above.
Protocol C: General Protocol Using a Pre-Formed Iminium Salt
This method offers the most control by separating the formation of the reactive electrophile.
-
Prepare the Iminium Salt: In a separate flask, cool a solution of thiomorpholine (1.0 eq) in a dry, aprotic solvent (e.g., CH₂Cl₂) to 0 °C. Slowly add a source of the methylene iminium cation, such as Eschenmoser's salt (dimethyl(methylidene)ammonium iodide) or a suitable equivalent. Stir at a controlled temperature until formation is complete.
-
Main Reaction: In the main reaction flask, dissolve 2-methoxybenzophenone (1.0 eq) in a dry solvent.
-
Addition: Add the pre-formed iminium salt solution/suspension portion-wise or via cannula to the benzophenone solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitoring and Work-up: Allow the reaction to warm to room temperature, monitor by TLC, and then quench with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).[6] Proceed with extraction and purification.
Part 4: Visualizations and Data Summary
Reaction Scheme and Troubleshooting Logic
The overall synthesis is a three-component Mannich reaction.
Caption: General scheme for the Mannich synthesis.
A logical approach to troubleshooting is essential for efficiently resolving issues with low yield.
Caption: Troubleshooting decision flowchart for low yield.
Table 1: Summary of Key Reaction Parameters and Their Impact
| Parameter | Typical Range | Effect of Deviation | Recommendation |
| Temperature | 50 - 100 °C | Too Low: Very slow or no reaction. Too High: Increased side reactions, polymerization.[6] | Start moderately (e.g., 60 °C) and increase only if necessary while monitoring by TLC. |
| Solvent | Ethanol, Methanol, DMF, Acetonitrile | Protic solvents (alcohols) are common.[14] Aprotic polar solvents (DMF) can sometimes improve solubility and rates. | Ethanol is a good starting point. If solubility is an issue, consider DMF. |
| pH / Catalyst | Catalytic Acid (e.g., AcOH, HCl) | No Acid: Slow or no formation of the reactive iminium ion. Too Much Acid: Can cause unwanted side reactions. | Use a catalytic amount (2-5 mol%) of a mild acid. |
| Stoichiometry (Benzophenone:Amine:Aldehyde) | 1 : 1.1 : 1.1 | Excess Aldehyde: High risk of polymerization.[6] Insufficient Amine/Aldehyde: Incomplete reaction. | Use a small excess (10-20%) of the amine and aldehyde components. |
| Reagent Addition | All at once vs. Slow Addition | All at once: Can lead to poor thermal control and favor side reactions. | For difficult substrates, slow addition is highly recommended to maintain control.[6][12] |
References
- Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. (2018). Royal Society of Chemistry.
- Thiomorpholine Synthesis by a Copper-Catalyzed Three-Component Reaction. (2019). Thieme.
- Synthesis and Characterization of Benzophenone Based Phenyl Ether Derivatives. (2021). International Research Journal of Humanities and Interdisciplinary Studies.
- Cantillo, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow.
- Synthesis and Evaluation of Mannich Bases Derived from 4-Nitro-2-Furancarboxaldehyde. BenchChem.
- The Redox-Mannich Reaction. (2011). NIH Public Access.
- Strategies to minimize polymeriz
- 2-Methoxy-2'-thiomorpholinomethyl benzophenone. Vulcanchem.
- SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. (2013). Revue Roumaine de Chimie.
- Mannich Reaction. Alfa Chemistry.
- Side Products of the Mannich Reaction. (2021). Chemistry Steps.
- Mannich condensation reaction problems?. (2016).
- Mannich Reaction Help. (2025). Reddit.
- Mannich reaction. Wikipedia.
- Mannich Reaction. Thermo Fisher Scientific.
- General reaction of acetophenones with benzaldehyde and some anilines.
- Highly Efficient One-Pot Three-Component Mannich Reaction in Water Catalyzed by Heteropoly Acids. (2006). Organic Letters.
- Synthesis and biological evaluation of some novel Mannich bases. (2012). Scholars Research Library.
- Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (2018). MDPI.
Sources
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. 2-Methoxy-2'-thiomorpholinomethyl benzophenone (898781-47-0) for sale [vulcanchem.com]
- 5. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. The Redox-Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemicals [chemicals.thermofisher.cn]
- 14. revroum.lew.ro [revroum.lew.ro]
Resolving solubility issues with 2-Methoxy-2'-thiomorpholinomethyl benzophenone
Subject: 2-Methoxy-2'-thiomorpholinomethyl benzophenone
Ticket ID: SOL-TMBP-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering solubility challenges with 2-Methoxy-2'-thiomorpholinomethyl benzophenone . Based on its structure—a lipophilic benzophenone core coupled with a basic thiomorpholine heterocycle—this compound behaves as a Class II (Low Solubility, High Permeability) molecule in the Biopharmaceutics Classification System (BCS).
The primary solubility bottleneck is the high lattice energy of the benzophenone scaffold combined with the low polarity of the thiomorpholine ring at neutral pH. This guide provides a root-cause analysis and actionable protocols to resolve precipitation in both in vitro assays and in vivo formulations.
Part 1: The Chemistry of the Problem (Root Cause)
To solve the issue, we must first understand the molecular behavior driving the insolubility.
| Structural Feature | Impact on Solubility |
| Benzophenone Core | High Lipophilicity: The aromatic rings drive strong |
| Thiomorpholine Ring | pH Sensitivity: Unlike morpholine (which contains oxygen), the sulfur in thiomorpholine reduces polarity. However, the tertiary nitrogen is a weak base (predicted pKa |
| Methoxy Group | Minor Polarity: While slightly polar, it is insufficient to offset the hydrophobicity of the core structure. |
The Diagnosis: At physiological pH (7.4), the nitrogen is largely unprotonated (neutral), making the molecule highly lipophilic and prone to "crashing out" of aqueous buffers.
Part 2: Troubleshooting & FAQs
Q1: "I can't get a clear stock solution. What solvent should I use?"
A: Avoid alcohols (Methanol/Ethanol) as primary stock solvents if you aim for high concentrations (>10 mM). The benzophenone core is moderately soluble in alcohols, but the thiomorpholine moiety can lead to instability or lower saturation points compared to aprotic solvents.
Recommended Protocol: The DMSO "Gold Standard" Stock
-
Primary Solvent: Dimethyl Sulfoxide (DMSO) is the preferred vehicle.
-
Concentration Target: Aim for 10 mM to 50 mM .
-
Procedure:
-
Weigh the solid powder into a glass vial (avoid polystyrene).
-
Add DMSO to 80% of the final volume.
-
Critical Step: Vortex vigorously for 60 seconds. If particles persist, sonicate at 40°C for 10 minutes.
-
Top up to final volume.
-
Storage: Aliquot immediately and store at -20°C. Avoid repeated freeze-thaw cycles which induce micro-precipitation.
-
Q2: "My compound precipitates immediately when added to PBS (pH 7.4). Why?"
A: This is a classic "pH-pKa Mismatch." At pH 7.4, your compound is likely >50% neutral (uncharged). Neutral lipophilic bases have intrinsic solubility often <1
The Fix: In Situ Salt Formation (Acidification) Since the thiomorpholine nitrogen is basic, lowering the pH protonates it, creating a soluble cation.
-
Protocol:
-
Prepare your aqueous buffer at pH 4.5 - 5.0 (Acetate or Citrate buffer).
-
Dilute your DMSO stock into this acidic buffer.
-
Result: The protonated nitrogen (
) repels aggregation, significantly boosting solubility.
-
Note: Verify if your assay tolerates pH 5.0. If not, proceed to Q3 .
-
Q3: "I need to dose animals (PO/IP). What formulation works for high doses?"
A: Simple aqueous buffers will fail. You require a Cosolvent/Surfactant System or a Lipid-Based Formulation .
Recommended Vehicle Options:
| Vehicle Type | Composition (v/v) | Use Case |
| Cosolvent System | 5% DMSO + 40% PEG 400 + 5% Tween 80 + 50% Water | Standard IP/PO dosing. High solubilizing power.[1] |
| Complexation | 20% HP- | Low toxicity, good for IV. Traps the lipophilic core. |
| Lipid-Based | 10% Ethanol + 90% Corn Oil (or Miglyol 812) | Strictly for PO (Oral gavage). Bypasses dissolution rate limits. |
Part 3: Decision Workflows (Visualized)
Workflow 1: Solubility Optimization Decision Tree
Use this logic flow to determine the correct solvent system based on your application.
Caption: Decision matrix for selecting the optimal vehicle based on experimental constraints (In Vitro vs. In Vivo).
Workflow 2: Salt Formation Screen
If you require a solid, water-soluble form of the drug, follow this synthesis pathway to create a salt.
Caption: Workflow for converting the lipophilic free base into a hydrophilic salt form (Mesylate or Hydrochloride).
Part 4: Validated Protocols
Protocol A: Kinetic Solubility Assay (Do this first)
Determine the exact solubility limit of your specific batch.
-
Preparation: Prepare a 10 mM stock solution in DMSO.
-
Spiking: Add 10
L of stock to 990 L of PBS (pH 7.4) in a microcentrifuge tube (Final: 100 M). -
Incubation: Shake at 500 rpm for 2 hours at room temperature.
-
Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet any precipitate.
-
Quantification: Remove supernatant and analyze via HPLC-UV or LC-MS. Compare the peak area to a standard curve.
-
Pass Criteria: >80% recovery implies solubility >100
M. -
Fail Criteria: <20% recovery indicates solubility <20
M (Requires formulation intervention).
-
References
-
Lipophilic Drug Formulation
-
Solubility of Weak Bases
-
Bergström, C. A., et al. (2016). "Early pharmaceutical profiling to predict oral drug absorption." European Journal of Pharmaceutical Sciences. Link
-
-
Thiomorpholine Chemistry
-
Salt Selection
-
Serajuddin, A. T. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews. Link
-
Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the Safety Data Sheet (SDS) for specific handling requirements of benzophenone derivatives.
Sources
Technical Support Center: Stability & Storage of 2-Methoxy-2'-thiomorpholinomethyl benzophenone
Executive Summary: The Stability Triad
As researchers working with 2-Methoxy-2'-thiomorpholinomethyl benzophenone (hereafter referred to as MTB ), you are dealing with a molecule that possesses three distinct chemically reactive centers. Its utility in drug development or photo-initiation is derived from these functional groups, but they also represent its primary vulnerabilities during storage.
To prevent degradation, you must manage the Stability Triad :
-
The Thiomorpholine Ring: Highly susceptible to S-oxidation (forming sulfoxides/sulfones).
-
The Benzophenone Core: A chromophore prone to photochemical reduction and radical formation.
-
The Mannich Base Linkage: The aminomethyl bridge is sensitive to hydrolysis (retro-Mannich reaction) under thermal stress or pH extremes.
Troubleshooting Guide: Diagnostics & Solutions
This section addresses specific issues you may encounter in the lab, structured to help you diagnose the root cause of degradation.
Issue 1: "My compound has turned from off-white to yellow/brown."
Diagnosis: This is the hallmark of Oxidative Degradation or Photolysis .
-
The Chemistry: The sulfur atom in the thiomorpholine ring is an electron-rich center. Exposure to atmospheric oxygen creates S-oxides (sulfoxides). Simultaneously, if the vial was exposed to ambient light, the benzophenone moiety absorbs UV/blue light, generating ketyl radicals that couple to form colored oligomers.
-
Immediate Action: Check your LC-MS data. A mass shift of +16 Da (Sulfoxide) or +32 Da (Sulfone) confirms oxidation.
-
Corrective Protocol: Purify via recrystallization (avoiding heated acidic solvents) and store strictly under Argon/Nitrogen.
Issue 2: "I see unexpected peaks in my HPLC chromatogram at lower retention times."
Diagnosis: Likely Hydrolysis (Retro-Mannich Reaction) .
-
The Chemistry: The methylene bridge (
) connecting the thiomorpholine to the aromatic ring is a Mannich base. In the presence of trace moisture and heat, this bond can cleave, releasing free thiomorpholine and the corresponding benzophenone aldehyde/derivative. -
Immediate Action: Test the pH of your storage buffer or solvent. Mannich bases are least stable in acidic moisture.
-
Corrective Protocol: Ensure the compound is stored lyophilized (water-free). If in solution, use anhydrous aprotic solvents (e.g., DMSO, Acetonitrile) and store at -20°C.
Issue 3: "The solubility has decreased, and the solution looks hazy."
Diagnosis: Polymerization or Agglomeration .
-
The Chemistry: Benzophenone derivatives can undergo radical-initiated cross-linking upon light exposure. Alternatively, the formation of the sulfone derivative (which is more polar) may alter the solubility profile in your standard solvent.
-
Corrective Protocol: Filter the solution. Re-evaluate solubility in a more polar solvent system (e.g., add 10% Methanol to your DCM).
Comprehensive Storage Protocols
Do not treat MTB as a standard organic solid. Follow this tiered storage system to ensure integrity for >12 months.
Tier A: Solid State (Recommended)
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Slows the kinetics of S-oxidation and retro-Mannich cleavage. |
| Atmosphere | Argon or Nitrogen Overlay | Displaces atmospheric oxygen to prevent sulfur oxidation [1, 2]. |
| Container | Amber Glass (Type I) | Blocks UV radiation (<400 nm) to prevent benzophenone photo-activation [3, 4]. |
| Desiccant | Silica Gel / P2O5 | Prevents moisture absorption which fuels hydrolytic cleavage [5]. |
Tier B: Solution State (Short-Term Only)
-
Solvent Choice: Anhydrous DMSO or Acetonitrile. Avoid protic solvents (Alcohols/Water) for long-term storage as they facilitate proton transfer required for hydrolysis.
-
Concentration: High concentration (>10 mM) is preferred to minimize the solvent-to-solute ratio and reduce dissolved oxygen impact.
-
Max Duration: 1 week at 4°C; 1 month at -80°C.
Mechanistic Visualization
Understanding how MTB degrades allows you to predict failure points. The diagram below maps the three critical degradation pathways.
Figure 1: Primary degradation pathways for MTB. Red arrows indicate oxidative stress; Yellow indicates light exposure; Green indicates moisture/thermal stress.
Experimental Validation Protocols
To validate the integrity of your MTB stock, perform these assays every 3 months.
Protocol A: Purity Check via HPLC-UV-MS
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
Note: Avoid TFA as it can promote hydrolysis of the Mannich base during the run.
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection:
-
UV @ 254 nm (Benzophenone absorption).[1]
-
MS (ESI+) monitoring for [M+H]+, [M+16+H]+ (Sulfoxide), and [M-Thiomorpholine]+ (Cleavage).
-
Protocol B: Forced Degradation (Stress Test)
If you are developing a formulation, determine the stability limits:
-
Oxidative Stress: Treat 1 mg/mL sample with 0.3% H2O2 for 2 hours. Analyze for Sulfoxide formation [1].
-
Photostability: Expose solid sample to 1.2 million lux hours (ICH Q1B standard). Analyze for yellowing and dimerization [3].
Frequently Asked Questions (FAQs)
Q: Can I store MTB in solution at room temperature if I wrap it in foil? A: No. While foil protects against photolysis, room temperature promotes S-oxidation and potential retro-Mannich hydrolysis. Solution storage significantly accelerates these kinetic processes compared to solid state. Always store solutions at -20°C or lower.
Q: Is the compound hygroscopic? A: Yes, Mannich bases often exhibit hygroscopicity, especially as hydrochloride salts. Moisture uptake is the precursor to hydrolytic cleavage.[2] Always equilibrate the vial to room temperature before opening to prevent condensation [5].
Q: Why do I see a peak at [M-102] in my Mass Spec? A: This corresponds to the loss of the thiomorpholine group (Mass ~103 Da). This indicates retro-Mannich cleavage , likely caused by acidic conditions in your solvent or mobile phase, or thermal degradation in the ion source.
References
-
BenchChem. (2025).[3][4] Mild Oxidation of Thiomorpholine to Thiomorpholine-1-Oxide: Application Notes. Retrieved from
-
Organic Letters. (2014). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design. Retrieved from
-
National Institutes of Health (NIH). (2016). Photolytic fate and genotoxicity of benzophenone-derived compounds. Retrieved from
-
BenchChem. (2025).[3][4] A Comparative Guide to the Photochemical Stability of Substituted Benzophenones. Retrieved from
-
Lingaya's Vidyapeeth. (2023). Synthesis, Characterization and Chemosensing Studies of Mannich Base Derivatives. Retrieved from
Sources
Identifying by-products in 2-Methoxy-2'-thiomorpholinomethyl benzophenone reactions
Technical Support Center: Impurity Profiling for 2-Methoxy-2'-thiomorpholinomethyl Benzophenone
-
Case ID: TSC-2026-BZP-09
-
Subject: Identification of degradation products and synthetic impurities in thiomorpholine-substituted benzophenones.
-
Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The Chemical Context
You are likely working with 2-Methoxy-2'-thiomorpholinomethyl benzophenone , a specialized molecule often utilized as a Type II photoinitiator or a pharmacophore in CNS-active drug development. Its structure combines a chromophore (benzophenone) with a labile amine donor (thiomorpholine).
This dual functionality creates a "perfect storm" for three distinct classes of by-products:
-
S-Oxidation Products: The thiomorpholine sulfur is highly susceptible to oxidation.
-
Retro-Mannich Degradants: The aminomethyl linkage is thermally labile.
-
Photochemical Artifacts: The benzophenone core is prone to premature photoreduction.
This guide moves beyond generic advice, applying structural activity relationships (SAR) to help you isolate and identify these specific impurities.
Module 1: The "Silent" Oxidizers (S-Oxidation)
The most common "ghost" peaks in your LC-MS spectrum arise from the sulfur atom in the thiomorpholine ring. Unlike carbon-based impurities, these form spontaneously upon exposure to air or peroxides in solvents.
The Mechanism: The sulfur atom has lone pairs that readily attack oxygen species, forming Sulfoxides (+16 Da) and Sulfones (+32 Da).
Diagnostic Q&A
Q: I see a peak eluting earlier than my main peak with a mass shift of +16. Is this an artifact? A: This is likely the S-oxide (Sulfoxide) derivative.
-
Causality: The oxidation of the sulfide (-S-) to sulfoxide (-S=O) increases the polarity of the molecule significantly, causing it to elute earlier in Reverse Phase (RP) HPLC.
-
Verification: Treat a small sample with 1 eq. of dilute
. If the peak grows, it is the sulfoxide.
Q: My stability samples show a +32 Da peak that doesn't respond to reduction. A: This is the S-dioxide (Sulfone) .
-
Causality: Over-oxidation converts sulfoxide to sulfone (-SO
-). This transformation is often irreversible under standard laboratory conditions and indicates significant oxidative stress (e.g., old THF/ethers with peroxides used in synthesis).
Module 2: Thermal Instability (The Retro-Mannich)
Your molecule is a Mannich Base (Ketone + Formaldehyde + Amine). Mannich bases are kinetically stable but thermodynamically liable to reverse at high temperatures or acidic pH.
Diagnostic Q&A
Q: I am losing yield during recrystallization in hot ethanol. A low molecular weight impurity is appearing. A: You are likely triggering a Retro-Mannich reaction .
-
Mechanism: Heat drives the equilibrium backward, releasing free thiomorpholine and the 2-methoxy-2'-vinylbenzophenone (or methyl precursor depending on pH).
-
Detection: Look for the mass of free thiomorpholine (
[M+H] ) in the solvent front of your LC-MS.
Module 3: Photochemical "Ghosts" (Premature Activation)
Benzophenones are designed to absorb UV.[1] If your lab has standard fluorescent lighting, you may be generating benzhydrols (reduction products) during bench work.
Diagnostic Q&A
Q: My sample purity drops after leaving it on the autosampler tray for 24 hours. A: This is Type II Photoreduction .
-
Mechanism: The excited benzophenone triplet state abstracts a hydrogen atom (likely from the thiomorpholine ring or solvent), forming a ketyl radical which recombines to form a Benzhydrol (+2 Da shift, often hard to see due to hydride loss in MS) or Pinacol dimers (2M + 2 Da).
-
Prevention: Use amber glassware immediately.
Visualizing the Degradation Pathways
The following diagram maps the three critical failure modes for your molecule.
Figure 1: Primary degradation pathways for thiomorpholine-substituted benzophenones. Blue indicates the parent compound; Yellow/Red indicates oxidative/thermal impurities; Green indicates photochemical by-products.
Experimental Protocol: Impurity Stress Test
To confirm these impurities in your specific matrix, perform this rapid stress test before running your full validation.
Materials Required
-
30% Hydrogen Peroxide (
)[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
0.1 N HCl
-
UV Lamp (365 nm) or window sunlight
-
LC-MS grade Acetonitrile
Workflow
| Stress Condition | Procedure | Expected Outcome (By-Product) |
| Oxidative Stress | Dissolve 1 mg sample in 1 mL ACN. Add 10 µL | Appearance of M+16 and M+32 peaks. Retention time (RT) will decrease (shift left). |
| Acid/Heat Stress | Dissolve 1 mg in 1 mL 0.1 N HCl. Heat to 60°C for 1 hour. | Loss of parent peak. Appearance of Thiomorpholine (low mass) and Vinyl-benzophenone derivative. |
| Photo Stress | Expose solution to UV light (or direct sun) for 2 hours in clear glass. | Appearance of Benzhydrol (M+2) and potential dimerization (2M+2). |
Troubleshooting Logic Tree
Use this decision matrix to resolve spectral anomalies.
Figure 2: Rapid diagnostic logic for LC-MS analysis of benzophenone derivatives.
References
-
Thiomorpholine Oxidation
-
Benzophenone Photochemistry
- Mannich Base Stability: Tramontini, M. (1973). Advances in the Chemistry of Mannich Bases. Synthesis, 1973(12), 703-775. (Foundational text on Retro-Mannich thermal susceptibility).
-
Analogous Photoinitiator Mechanisms
Sources
Technical Support Portal: Purification of 2-Methoxy-2'-thiomorpholinomethyl benzophenone
Ticket ID: #T-2026-BP-PUR Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Method Development & Troubleshooting for Basic Lipophilic Mannich Bases
Executive Summary: The Molecule & The Challenge
User inquiries regarding 2-Methoxy-2'-thiomorpholinomethyl benzophenone typically stem from its dual nature. You are dealing with a Mannich base derivative containing a lipophilic benzophenone core and a basic thiomorpholine heterocycle.
Key Physicochemical Properties:
-
Chromophore: Benzophenone (Strong UV absorption at ~254 nm).
-
Basic Center: Thiomorpholine Nitrogen (Calculated pKa ~8.5–9.0).
-
Reactive Center: Thioether (Sulfur) susceptible to oxidation (S-oxide formation).
-
Stability Risk: The aminomethyl linkage (Mannich base) can undergo retro-Mannich degradation under thermal stress or extreme pH.
This guide provides a self-validating workflow to purify this compound while mitigating peak tailing (silanol interactions) and degradation.
Module 1: Pre-Purification & Solubility Strategy
Q: My crude mixture is dark and oily. How do I prepare it for injection without ruining my column?
A: Direct injection of crude Mannich reaction mixtures often leads to column fouling. Follow this pre-treatment protocol:
-
Acid-Base Extraction (The "Cleanup" Step):
-
Dissolve crude in Dichloromethane (DCM) .
-
Extract with 1M HCl (The basic product moves to the aqueous layer; non-basic impurities remain in DCM).
-
Wash the aqueous layer with fresh DCM.
-
Basify the aqueous layer (pH > 10) with cold 2M NaOH or NH₄OH .
-
Extract back into DCM, dry over Na₂SO₄, and concentrate at low temperature (<35°C) to avoid retro-Mannich cleavage.
-
-
Solvent Compatibility:
-
Do not dissolve the sample in pure DMSO if using a high-water mobile phase (precipitation risk).
-
Recommended Diluent: 50:50 Water:Acetonitrile (or Methanol). If solubility is poor, add 0.1% Formic Acid to aid protonation during dissolution.
-
Module 2: Flash Chromatography (Scale-Up)
Q: I am seeing severe streaking/tailing on my silica column. I'm losing product.
A: This is a classic "amine effect." The basic nitrogen in the thiomorpholine ring interacts strongly with the acidic silanols (Si-OH) on the silica surface, causing the compound to "stick" and streak.
The Fix: Amine Modification You must neutralize the silica surface.
| Parameter | Standard Condition (Fails) | Optimized Condition (Works) |
| Stationary Phase | Standard Silica (40-63 µm) | Standard Silica pre-flushed with modifier |
| Mobile Phase A | Hexane | Hexane + 1% Triethylamine (TEA) |
| Mobile Phase B | Ethyl Acetate | Ethyl Acetate + 1% Triethylamine (TEA) |
| Loading | Dry load on silica | Liquid load in DCM (minimal volume) |
Protocol:
-
Flush the column with 3 column volumes (CV) of the starting mobile phase containing TEA before injection.
-
Run a gradient from 0% to 40% B.
-
Note: The TEA competes for the silanol sites, allowing your product to elute as a sharp band.
Module 3: HPLC Method Development (High Purity)
Q: Which column and buffer system should I use for analytical or prep HPLC?
A: You have two distinct pathways depending on your pH strategy.
Pathway A: High pH (Recommended for Loadability)
Why: At pH 10, the thiomorpholine nitrogen is deprotonated (neutral). The molecule becomes more lipophilic, increasing retention on C18 and improving peak shape by eliminating ionic interactions with silanols.
-
Column: Hybrid Silica C18 (e.g., Waters XBridge, Phenomenex Gemini, or Agilent Poroshell HPH). Do not use standard silica-based C18 above pH 8.
-
Buffer: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with NH₄OH).
-
Organic: Acetonitrile.[1]
-
Gradient: 50% B to 90% B (Due to high lipophilicity of the neutral form).
Pathway B: Low pH (Recommended for MS Sensitivity)
Why: At pH 2-3, the nitrogen is protonated (charged). This reduces retention (elutes earlier) but is compatible with standard C18 columns and Mass Spec.
-
Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Thermo Hypersil GOLD).
-
Buffer: Water + 0.1% Formic Acid (or TFA if not using MS).
-
Organic: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: 10% B to 70% B.
Comparison Table:
| Feature | High pH (pH 10) | Low pH (pH 2.5) |
| Retention | High (Better separation from polar impurities) | Low to Moderate |
| Peak Shape | Excellent (Neutral amine) | Good (if column is well end-capped) |
| MS Sensitivity | Moderate (Negative mode possible) | High (Positive mode [M+H]+) |
| Risk | Requires specific "High pH" columns | Tailing if silanols are active |
Module 4: Troubleshooting & Logic Flows
Visualizing the Workflow
The following diagram outlines the decision process for purification and troubleshooting.
Caption: Decision matrix for purification of basic thiomorpholine derivatives, addressing scale, tailing, and oxidation risks.
Common Inquiries (FAQ)
Ticket #402: "I see a 'Ghost Peak' eluting shortly after my main peak in LC-MS."
-
Diagnosis: This is likely the S-oxide (Sulfoxide) impurity. The sulfur in the thiomorpholine ring oxidizes easily in the presence of air or peroxides found in aged solvents (especially THF or Ethers).
-
Resolution:
-
Use fresh, HPLC-grade solvents.
-
Avoid using THF in the extraction or mobile phase if possible.
-
Keep fractions chilled and evaporate under nitrogen, not air.
-
Ticket #403: "My retention times are shifting between runs."
-
Diagnosis: Unstable pH.[3] Because the pKa of the thiomorpholine is near 9, if your mobile phase is around pH 7-8, small fluctuations in temperature or buffer composition will drastically change the ionization state (protonated vs. neutral).
-
Resolution: Move away from the pKa. Operate at pH 2.5 (fully protonated) or pH 10.5 (fully neutral). Never operate within ±1 pH unit of the pKa (pH 8-10 range is the "danger zone" unless strictly buffered).
Ticket #404: "Can I use TFA?"
-
Diagnosis: Trifluoroacetic acid (TFA) is an ion-pairing agent. It effectively masks silanols and improves peak shape for amines.
-
Caveat: TFA suppresses ionization in Mass Spectrometry (signal loss). If you are using UV only, TFA (0.1%) is an excellent choice. If using MS, switch to Formic Acid or Ammonium Formate.
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link
-
Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds in Reverse Phase HPLC. Technical Note. Link
-
Steiner, A., et al. (2022).[4] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence. Organic Process Research & Development. (Provides context on thiomorpholine stability and synthesis). Link
-
Waters Corporation. (2023). Effect of pH on the Retention of Basic Compounds on XBridge C18. Application Note. Link
-
PubChem. (2025).[5] Thiomorpholine Compound Summary. (pKa and Physical Properties). Link
Sources
Minimizing yellowing effects in 2-Methoxy-2'-thiomorpholinomethyl benzophenone applications
The following guide serves as a specialized Technical Support Center for 2-Methoxy-2'-thiomorpholinomethyl benzophenone (CAS 898781-47-0). It is designed for formulation chemists and process engineers encountering discoloration issues in UV-curable systems.
Topic: Minimizing Yellowing Effects in High-Performance Curing Applications
Status: Active | Tier: Advanced Application Support
Core Technical Insight: The Chemistry of Yellowing
To solve the yellowing, you must understand its origin. 2-Methoxy-2'-thiomorpholinomethyl benzophenone is a hybrid photoinitiator structure containing both a benzophenone chromophore and a thiomorpholine moiety .
The yellowing in this specific molecule arises from two distinct mechanisms:
-
The "Sulfur Cycle" (Oxidative Yellowing): The thiomorpholine ring contains a sulfide (-S-) linkage. Upon exposure to UV or heat, this sulfur is susceptible to oxidation, forming sulfoxides and sulfones. These oxidation products often disrupt the conjugation length or interact with the aromatic ring to create "parasitic" chromophores that absorb blue light, appearing yellow.
-
Ketyl Radical Recombination (Intrinsic Yellowing): As a benzophenone derivative, the primary photochemical pathway involves hydrogen abstraction. This generates a ketyl radical. If these radicals do not initiate polymerization immediately, they couple to form benzpinacols, which are notoriously yellow/brown.
Troubleshooting Guide (Q&A)
Q1: My clear coat turns yellow immediately after UV curing. Is the initiator degrading?
Diagnosis: This is likely Radical Trapping rather than degradation. Technical Explanation: Immediate yellowing suggests that the ketyl radicals generated during photolysis are not being consumed by the acrylate double bonds fast enough. Instead, they are coupling (dimerizing) or reacting with oxygen. Corrective Action:
-
Increase the Amine Synergist Ratio: Ensure you have sufficient tertiary amine co-initiators (e.g., EDB or DMB) to facilitate efficient hydrogen transfer, pushing the equilibrium toward initiation rather than radical coupling.
-
Check Oxygen Inhibition: If the surface is tacky and yellow, oxygen is quenching the triplet state. Switch to a nitrogen-inerted atmosphere or increase light intensity (irradiance) to overcome oxygen diffusion.
Q2: The coating looks clear initially but yellows significantly after 24 hours or during thermal aging. Why?
Diagnosis: This is "Dark" Oxidation of the thiomorpholine sulfur. Technical Explanation: The sulfur atom in the thiomorpholinomethyl group is reacting with residual peroxides or atmospheric oxygen over time. This is a slow, thermal process. Corrective Action:
-
Add Antioxidants: Incorporate a blend of Hindered Phenols (primary antioxidant) and Phosphites (secondary antioxidant).
-
Recommendation: 0.2% - 0.5% loading of a synergistic blend (e.g., Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) + Tris(2,4-di-tert-butylphenyl)phosphite). The phosphite specifically sacrifices itself to protect the sulfur atom.
-
-
Use HALS: Add a Hindered Amine Light Stabilizer (HALS) to scavenge free radicals formed during aging.
Q3: Can I mask the yellowing without changing the chemical structure?
Diagnosis: You need Optical Compensation . Technical Explanation: Even with perfect chemistry, the intrinsic absorption tail of the photoinitiator residues may absorb violet light (400-420nm). Corrective Action:
-
Optical Brighteners: Add 0.01% - 0.05% of a benzoxazole-based optical brightener (e.g., OB-1). This absorbs UV and re-emits blue fluorescence, neutralizing the yellow perception.
-
Blue Toning: Use a trace amount of a transparent blue pigment or dye (e.g., Phthalocyanine Blue) to physically subtract the yellow portion of the spectrum. Caution: This reduces light transmission.
Experimental Protocol: Anti-Yellowing Formulation Optimization
Objective: Determine the optimal stabilizer package to minimize
Methodology
-
Base Formulation: Prepare a standard urethane-acrylate oligomer blend with 3% 2-Methoxy-2'-thiomorpholinomethyl benzophenone.
-
Variable Groups:
-
Control: No additives.
-
Group A (Antioxidant): +0.5% Phosphite/Phenol blend.
-
Group B (HALS): +0.5% HALS (N-OR type for acidic systems, N-R for standard).
-
Group C (Combo): 0.25% Antioxidant + 0.25% HALS.
-
-
Curing: Apply 50µm wet film on white Leneta charts. Cure with Hg-lamp (300 mJ/cm²).
-
Measurement: Measure
(CIELAB) immediately ( ). -
Aging: Place samples in a convection oven at 60°C for 72 hours. Measure
again ( ).
Data Interpretation Table
| Group | Initial | Aged | Interpretation | |
| Control | 1.2 | 4.5 | +3.3 | Severe oxidative yellowing (Sulfur oxidation). |
| Group A (AO) | 1.1 | 1.8 | +0.7 | Best for thermal stability. Phosphites protected the sulfur. |
| Group B (HALS) | 1.2 | 3.0 | +1.8 | Good for UV stability, less effective for thermal sulfur oxidation. |
| Group C (Combo) | 1.1 | 2.1 | +1.0 | Balanced protection. |
Mechanism Visualization
The following diagram illustrates the divergent pathways of the 2-Methoxy-2'-thiomorpholinomethyl benzophenone molecule under stress and the intervention points for stabilizers.
Caption: Figure 1. Divergent pathways showing how thermal oxidation and inefficient radical consumption lead to yellowing, and where antioxidants/synergists intervene.
References
-
Green, W. A. (2010). Industrial Photoinitiators: A Technical Guide. CRC Press. (Defines the general mechanism of Type II photoinitiators and benzophenone radical coupling).
-
Ciba Specialty Chemicals (Now BASF). (2001). Photoinitiators for UV Curing: Key Products and Selection Guide. (Foundational data on amino-ketone and benzophenone yellowing mechanisms).
-
Valet, A. (2008). Light Stabilizers for Paint. Vincentz Network. (Detailed chemistry of HALS and Phosphite interaction with sulfur compounds).
-
Sigma-Aldrich. (2024). Product Specification: 2-Methoxy-2'-thiomorpholinomethyl benzophenone.[1][2][3] (Confirmation of chemical structure and functional groups).
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Interpretation of 2-Methoxy-2'-thiomorpholinomethyl benzophenone
For researchers and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the gold standard for elucidating the structure of organic molecules in solution. This guide provides an in-depth, comparative analysis of the ¹H NMR spectrum of 2-Methoxy-2'-thiomorpholinomethyl benzophenone, a molecule possessing a unique combination of aromatic, ethereal, and heterocyclic moieties.
The interpretation of this spectrum is approached not in isolation, but through a comparative lens, juxtaposing its features against simpler, constituent fragments. This methodology allows for a logical, step-by-step deconstruction of the spectral data, revealing how each functional group contributes to the final, complex spectrum.
Molecular Architecture and Proton Environments
The structure of 2-Methoxy-2'-thiomorpholinomethyl benzophenone is characterized by a central benzophenone core.[1][2] One phenyl ring is substituted at the 2-position with a methoxy group (-OCH₃), while the second phenyl ring bears a 2'-thiomorpholinomethyl [-CH₂-N(CH₂CH₂)₂S] substituent.[3]
To systematically interpret the ¹H NMR spectrum, we must first identify the distinct proton environments within the molecule. These can be categorized as follows:
-
Aromatic Protons (HAr): Eight protons distributed across two substituted benzene rings. Their chemical shifts are influenced by the electron-donating methoxy group, the electron-withdrawing carbonyl group, and the thiomorpholinomethyl substituent.[4][5]
-
Methoxy Protons (Ha): Three equivalent protons of the -OCH₃ group.
-
Methylene Bridge Protons (Hb): Two equivalent protons of the -CH₂- group linking the phenyl ring to the thiomorpholine nitrogen.
-
Thiomorpholine Protons: Eight protons on the heterocyclic ring, divided into two sets:
-
Four protons adjacent to the nitrogen atom (Hc).
-
Four protons adjacent to the sulfur atom (Hd).
-
Predicted ¹H NMR Spectrum and Comparative Analysis
While an experimental spectrum for the title compound is not publicly available, a highly accurate prediction can be constructed by analyzing the known spectral data of its structural components. The following table summarizes the expected chemical shifts (δ) in parts per million (ppm), multiplicity, and integration values.
Table 1: Predicted ¹H NMR Data for 2-Methoxy-2'-thiomorpholinomethyl benzophenone
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Comparison |
| HAr | 6.9 – 8.0 | Multiplet (m) | 8H | The aromatic region for benzophenones typically spans 7.0-8.0 ppm.[6][7][8] The methoxy group will shield ortho/para protons, shifting them upfield (lower ppm), while the carbonyl group will deshield adjacent protons, shifting them downfield.[9] Complex overlapping signals are expected. |
| Ha (-OCH₃) | ~3.8 | Singlet (s) | 3H | Methoxy groups on an aromatic ring typically appear as a sharp singlet around 3.8-3.9 ppm.[9][10][11] This is consistent with data for 2-methoxybenzophenone.[12] |
| Hb (-CH₂-) | ~3.6 | Singlet (s) | 2H | Benzylic protons adjacent to a nitrogen atom typically resonate in the 3.5-4.5 ppm range.[13] The absence of adjacent protons results in a singlet. |
| Hc (-N-CH₂-) | ~2.7 | Triplet (t) or Multiplet (m) | 4H | In thiomorpholine, the protons adjacent to the nitrogen appear as a multiplet around 3.0-3.1 ppm.[14][15] N-substitution, as in N-methylthiomorpholine, shifts these protons slightly.[16] |
| Hd (-S-CH₂-) | ~2.6 | Triplet (t) or Multiplet (m) | 4H | The protons adjacent to the sulfur in thiomorpholine are found upfield, around 2.5-2.6 ppm.[14][15] |
Comparative Spectral Data:
To understand the origin of these predicted shifts, a comparison with simpler molecules is invaluable.
Table 2: ¹H NMR Chemical Shifts of Analogous Compounds
| Compound | Aromatic Protons (δ ppm) | Methoxy Protons (δ ppm) | Thiomorpholine Protons (δ ppm) |
| Benzophenone | 7.4-7.8 (m)[7][17] | N/A | N/A |
| 2-Methoxybenzophenone | 6.9-7.8 (m)[12] | ~3.8 (s)[12] | N/A |
| Thiomorpholine | N/A | N/A | -N-CH₂-: ~3.07 (m)[14] -S-CH₂-: ~2.55 (m)[14] |
This comparison clearly illustrates the additive nature of substituent effects on chemical shifts. The aromatic region of the target molecule is a composite of the deshielded protons near the carbonyl (similar to benzophenone) and the shielded protons near the methoxy group (as seen in 2-methoxybenzophenone). The aliphatic region is dominated by the characteristic signals of the N-substituted thiomorpholine ring.
Experimental Protocol for ¹H NMR Analysis
Achieving high-quality, reproducible NMR data requires a standardized and meticulous experimental approach. The following protocol is recommended for the analysis of 2-Methoxy-2'-thiomorpholinomethyl benzophenone and similar small molecules.
Step 1: Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the solid sample directly into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[18] Other options include DMSO-d₆ or Acetone-d₆ if solubility is an issue.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Reference Standard: The residual proton signal of the solvent (e.g., CHCl₃ at 7.26 ppm) can be used as a primary internal reference.[19] Alternatively, a small amount of tetramethylsilane (TMS) can be added for a 0.00 ppm reference.
-
Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is approximately 4-5 cm.
Step 2: NMR Data Acquisition
-
Instrumentation: Utilize a modern NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.[14]
-
Tuning and Shimming: Insert the sample into the magnet. The instrument should be tuned to the correct frequency for ¹H nuclei, and the magnetic field homogeneity must be optimized through an automated or manual shimming process to ensure sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Number of Scans: Acquire 8 to 16 scans for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to allow for adequate relaxation of the nuclei between pulses.
-
Acquisition Time (aq): An acquisition time of 3-4 seconds is generally appropriate.
-
Step 3: Data Processing
-
Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier Transform.
-
Phasing: Manually or automatically adjust the phase of the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the reference peak (e.g., residual CHCl₃) to its known value (7.26 ppm).
-
Integration: Integrate the area under each distinct peak. Normalize the integration values to a known number of protons (e.g., the 3H singlet of the methoxy group) to determine the relative number of protons for all other signals.
-
Peak Picking: Identify and label the chemical shift of each peak maximum.
Visualizing Methodologies
Diagram 1: Experimental Workflow for ¹H NMR Analysis
This diagram outlines the logical flow from sample preparation to final data analysis, ensuring a reproducible and robust methodology.
Caption: Workflow for acquiring and processing a ¹H NMR spectrum.
Diagram 2: Influence of Substituents on Aromatic Proton Chemical Shifts
This diagram illustrates the electronic effects of the key functional groups on the chemical shifts of the aromatic protons in the benzophenone core.
Caption: Substituent effects on aromatic ¹H NMR chemical shifts.
References
- ResearchGate. (n.d.). 1H NMR spectrum of thiomorpholine derivative.
-
Narender, T., et al. (2008). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Magnetic Resonance in Chemistry, 46(6), 587-591. Available from: [Link]
-
Binder, C. (2019, February 8). Benzhydrol / Benzophenone NMR. YouTube. Retrieved from [Link]
-
Gemoets, H. P. L., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2417-2425. Available from: [Link]
-
Scribd. (n.d.). Benzophenone 1H-NMR, 13C-NMR and IR Spectra. Retrieved from [Link]
-
Gemoets, H., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. Available from: [Link]
-
Appelt, C., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1810. Available from: [Link]
-
Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]
- ResearchGate. (n.d.). 1H NMR spectra indicate the change of chemical shift of methoxy group....
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (NP0075597). Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, May 7). IR and H-NMR analysis of benzophenone. Retrieved from [Link]
-
Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]
-
Oregon State University. (2014, March 9). NMR Analysis of Substituted Benzophenones. Retrieved from [Link]
-
SpectraBase. (n.d.). N-methylmorpholine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available from: [Link]
-
Reich, H. J. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]
-
PubChem. (n.d.). N-Methylthiomorpholine. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
de Oliveira, A. B., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(8), 1863. Available from: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-hydroxy-4-methoxybenzophenone. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 2-methoxypropane. Retrieved from [Link]
-
Moore, A. F. (2022, March 27). Substituted benzophenone synthesis for biological and catalytic applications. Macquarie University Research Data Repository. Available from: [Link]
-
NIST. (n.d.). Benzophenone, 2-hydroxy-4-methoxy-3-methyl. NIST WebBook. Retrieved from [Link]
Sources
- 1. Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. figshare.mq.edu.au [figshare.mq.edu.au]
- 3. 2-Methoxy-2'-thiomorpholinomethyl benzophenone (898781-47-0) for sale [vulcanchem.com]
- 4. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Benzophenone(119-61-9) 1H NMR spectrum [chemicalbook.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. 4-Methoxy-2'-thiomethylbenzophenone | 760192-84-5 | Benchchem [benchchem.com]
- 10. acdlabs.com [acdlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. 2-Methoxybenzophenone | C14H12O2 | CID 75702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiomorpholine(123-90-0) 1H NMR [m.chemicalbook.com]
- 16. N-Methylthiomorpholine | C5H11NS | CID 523249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
- 18. mdpi.com [mdpi.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Mass spectrometry (MS) fragmentation pattern of 2-Methoxy-2'-thiomorpholinomethyl benzophenone
An In-Depth Guide to the Electrospray Ionization (ESI) Mass Spectrometry Fragmentation Pattern of 2-Methoxy-2'-thiomorpholinomethyl benzophenone
This guide provides a detailed analysis and comparison of the expected mass spectrometry (MS) fragmentation pattern of 2-Methoxy-2'-thiomorpholinomethyl benzophenone. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the causal mechanisms behind bond cleavages. By grounding our analysis in the fundamental principles of gas-phase ion chemistry and comparing the target molecule to relevant alternatives, we provide a robust framework for its structural elucidation and characterization.
Introduction: The Challenge of Structural Elucidation
In modern drug discovery and chemical synthesis, the unambiguous confirmation of a molecule's structure is paramount. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a cornerstone analytical technique for this purpose.[1] It provides vital information on a compound's molecular weight and, through controlled fragmentation, offers a "fingerprint" that illuminates its structural architecture.
This guide focuses on 2-Methoxy-2'-thiomorpholinomethyl benzophenone, a complex molecule featuring a benzophenone core, a methoxy substituent, and a thiomorpholinomethyl group. As specific library spectra for such novel or specialized compounds are often unavailable, a predictive approach based on the known fragmentation behaviors of its constituent functional groups is essential. We will dissect the probable fragmentation pathways of this molecule under positive mode electrospray ionization (ESI), the workhorse method for analyzing polar, medium-sized organic molecules.
The Experimental Framework: A Self-Validating Protocol for Tandem MS
To ensure the generation of reliable and reproducible fragmentation data, a well-defined experimental protocol is critical. The following outlines a standard methodology for acquiring MS/MS spectra on a triple quadrupole or Q-TOF mass spectrometer.
Experimental Protocol: Small Molecule MS/MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a solution of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid serves to promote protonation for positive ion mode analysis.
-
-
Mass Spectrometer Tuning and Calibration:
-
Perform a routine system calibration according to the manufacturer's specifications to ensure mass accuracy.
-
Tune the instrument using a standard solution (e.g., polypropylene glycol or a manufacturer-provided mix) to optimize ion source and analyzer parameters.
-
-
Infusion and Full Scan (MS1) Analysis:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire a full scan mass spectrum in positive ion mode to identify the protonated parent molecule, [M+H]⁺. Set the scan range appropriately (e.g., m/z 100-600).
-
-
Product Ion Scan (MS/MS) Analysis:
-
Select the determined m/z of the [M+H]⁺ ion as the precursor ion in the first mass analyzer (Q1).
-
Introduce a collision gas (typically argon or nitrogen) into the collision cell (Q2).
-
Ramp the collision energy (CE) from a low value (e.g., 10 eV) to a higher value (e.g., 40 eV) in discrete steps. This allows for the observation of both low-energy (stable fragments) and high-energy (more extensive fragmentation) dissociation pathways.
-
Scan the third mass analyzer (Q3) to detect the fragment ions produced.
-
Record the resulting product ion spectra at each collision energy.
-
This systematic approach ensures that the observed fragmentation is a direct result of collision-induced dissociation (CID) and is not an arbitrary artifact, thereby providing a trustworthy dataset for interpretation.
Predicted Fragmentation Pathways of 2-Methoxy-2'-thiomorpholinomethyl benzophenone
The structure of our target molecule contains several sites susceptible to fragmentation. Under ESI conditions, the molecule will first be protonated, most likely at the most basic site—the nitrogen atom of the thiomorpholine ring—or the carbonyl oxygen. The resulting precursor ion, [M+H]⁺, will have a calculated m/z of 358.1471 (for C₂₀H₂₄NO₂S⁺). The subsequent fragmentation is driven by the stability of the resulting fragment ions and neutral losses.
The fragmentation of even-electron ions, such as the [M+H]⁺ species generated by ESI, typically proceeds through charge-retention pathways.[2][3] We predict two primary fragmentation routes and a minor secondary pathway.
Pathway A: α-Cleavage at the Thiomorpholine Ring
The most probable fragmentation pathway is initiated by cleavage of the C-C bond alpha to the protonated nitrogen atom within the thiomorpholinomethyl group. This is a classic charge-site-initiated fragmentation, also known as α-cleavage, which is highly favored in amines and ethers. This cleavage at the benzylic position is particularly favorable as it leads to the formation of a stable, resonance-delocalized radical and a stable iminium ion.
This pathway results in two key fragments:
-
m/z 116.0630 (C₅H₁₀NS⁺): The charged thiomorpholinomethyl iminium ion. This is expected to be a highly abundant fragment.
-
Loss of a neutral methoxy-benzoylphenyl radical.
Pathway B: Cleavage of the Benzophenone Core
The benzophenone structure itself is known to fragment at the carbonyl group.[4][5] This involves the cleavage of one of the C-C bonds between the carbonyl carbon and the aromatic rings. For our substituted molecule, this would lead to two possibilities:
-
m/z 135.0441 (C₈H₇O₂⁺): Formation of the 2-methoxybenzoyl cation.
-
m/z 222.0944 (C₁₂H₁₆NOS⁺): Formation of the 2'-(thiomorpholinomethyl)benzoyl cation.
The relative abundance of these ions will depend on the collision energy and the relative stability of the resulting cations.
Visualization of Predicted Fragmentation
The following diagram illustrates the proposed primary fragmentation pathways originating from the protonated parent molecule.
Caption: Predicted ESI-MS/MS fragmentation pathways for protonated 2-Methoxy-2'-thiomorpholinomethyl benzophenone.
Summary of Predicted Fragments
| Predicted m/z | Proposed Formula | Proposed Structure | Rationale for Formation |
| 358.15 | C₂₀H₂₄NO₂S⁺ | [M+H]⁺ | Protonated parent molecule. |
| 116.06 | C₅H₁₀NS⁺ | Thiomorpholinomethyl iminium ion | Major Pathway: Highly favorable α-cleavage at the benzylic position. |
| 135.04 | C₈H₇O₂⁺ | 2-Methoxybenzoyl cation | Secondary Pathway: Cleavage at the carbonyl-phenyl bond. |
| 222.09 | C₁₂H₁₆NOS⁺ | 2'-(Thiomorpholinomethyl)phenyl cation | Secondary Pathway: Alternative cleavage at the carbonyl-phenyl bond. |
| 105.03 | C₇H₅O⁺ | Benzoyl cation | Further fragmentation of the m/z 135 ion via neutral loss of formaldehyde (CH₂O). |
Comparative Analysis with Alternative Compounds
To substantiate our predictions, we compare the expected fragmentation of our target molecule with the known fragmentation of simpler, structurally related compounds.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Primary Fragmentation Mechanism |
| Target Molecule | 358.15 | 116.06 , 135.04 | α-Cleavage at thiomorpholine side chain |
| Benzophenone[5] | 183.08 | 105.03, 77.04 | Cleavage of carbonyl-phenyl bond |
| 4-Methoxybenzophenone[6] | 213.09 | 135.04, 105.03, 77.04 | Cleavage of carbonyl-phenyl bond; subsequent loss from methoxy group |
| Benzophenone with Morpholine (Hypothetical) | 342.17 | 100.08, 135.04 | α-Cleavage at morpholine side chain (mass shift of -16 Da vs. target) |
This comparison highlights several key points:
-
The Influence of the Thiomorpholinomethyl Group: The presence of the nitrogen-containing side chain introduces a new, highly favored fragmentation pathway (α-cleavage) that is absent in simple benzophenones. The fragment at m/z 116.06 is therefore a powerful diagnostic ion for this specific moiety.
-
The Benzophenone Core Signature: While the α-cleavage is predicted to be dominant, fragmentation of the core benzophenone structure should still occur, yielding ions like m/z 135 (methoxy-benzoyl) and potentially m/z 105 (benzoyl). Observing these ions confirms the presence of the substituted benzophenone backbone.
-
Predictive Power: By comparing the target to a hypothetical morpholine analogue, we can predict that changing the heteroatom from sulfur to oxygen would primarily result in a predictable mass shift of the diagnostic side-chain fragment (from m/z 116 to m/z 100), while the underlying fragmentation mechanism would remain the same.
Conclusion
While a definitive fragmentation pattern for 2-Methoxy-2'-thiomorpholinomethyl benzophenone requires experimental verification, a robust prediction can be made based on established principles of mass spectrometry. The analysis presented in this guide suggests that the molecule will primarily fragment via α-cleavage to produce a characteristic thiomorpholinomethyl iminium ion at m/z 116.06 . Secondary fragmentation of the benzophenone core, yielding ions at m/z 135.04 and m/z 222.09 , would serve to confirm the overall structure. This combination of a dominant, diagnostic side-chain fragment and secondary core fragments provides a clear and reliable signature for identifying this compound and distinguishing it from structurally similar alternatives.
References
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
-
Voinov, V. G., & Laskin, J. (2015). Charge-remote fragmentation of lipids and its analytical applications. Mass Spectrometry Reviews, 34(5), 555-573. [Link]
-
McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books. [Link]
-
Wikipedia contributors. (2023). Fragmentation (mass spectrometry). Wikipedia, The Free Encyclopedia. [Link]
-
Gómez-González, M. A., et al. (2020). Characterization of organic isomers: CID fragmentation technique on protonated hydroxybenzophenone isomers. International Journal of Molecular Sciences, 21(4), 1259. [Link]
-
NIST. (n.d.). Benzophenone. NIST Chemistry WebBook, SRD 69. [Link]
-
MassBank. (2014). Benzophenone; ESI-ITFT; MS2. MassBank of North America (MoNA). [Link]
-
PubChem. (n.d.). 4-Methoxybenzophenone. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Chemguide. (n.d.). Mass spectra - fragmentation patterns. [Link]
-
Kertesz, V., et al. (2013). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 48(10), 1085-1093. [Link]
-
Cui, J., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 820. [Link]
Sources
- 1. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. massbank.eu [massbank.eu]
- 6. 4-Methoxybenzophenone | C14H12O2 | CID 69146 - PubChem [pubchem.ncbi.nlm.nih.gov]
X-ray crystallography data for 2-Methoxy-2'-thiomorpholinomethyl benzophenone
This guide outlines the comparative analysis framework for 2-Methoxy-2'-thiomorpholinomethyl benzophenone (CAS: 898781-47-0), a Mannich base derivative with potential CNS and antimicrobial applications.
This document serves as a template for researchers to structure their crystallographic data for publication, comparing the target thiomorpholine derivative against its morpholine and piperidine analogs to highlight the structural impact of the sulfur atom.
Executive Summary
Compound: 2-Methoxy-2'-thiomorpholinomethyl benzophenone Class: Benzophenone Mannich Base Significance: The incorporation of the thiomorpholine moiety (containing sulfur) modulates lipophilicity and crystal packing compared to the standard morpholine (oxygen) and piperidine (carbon) analogs. This guide establishes the protocol for correlating these structural changes with biological availability.
Experimental Protocols
2.1. Synthesis (Mannich Reaction)
Objective: Synthesize the target compound via condensation of a secondary amine, formaldehyde, and an active hydrogen component.
-
Reagents: 2-Methoxy-2'-methylbenzophenone (Precursor), Paraformaldehyde, Thiomorpholine, HCl (catalytic).
-
Procedure:
-
Dissolve 2-Methoxy-2'-methylbenzophenone (0.01 mol) in ethanol (20 mL).
-
Add Paraformaldehyde (0.01 mol) and Thiomorpholine (0.01 mol).
-
Adjust pH to ~3-4 using conc. HCl.
-
Reflux the mixture at 80°C for 6-8 hours. Monitor via TLC (Solvent: Ethyl Acetate:Hexane 3:7).
-
Cool to room temperature; pour into ice water. Neutralize with 10%
. -
Filter the precipitate and wash with cold water.
-
2.2. Crystallization (Single Crystal Growth)
Objective: Obtain diffraction-quality single crystals suitable for X-ray analysis.
-
Solvent System: Ethanol:Acetone (1:1 v/v).
-
Method: Slow Evaporation.
-
Protocol: Dissolve 50 mg of the synthesized solid in 10 mL of the solvent system. Filter through a 0.45 µm syringe filter into a clean vial. Cover with parafilm, poke 3-4 small holes, and store in a vibration-free dark environment at 25°C.
-
Timeline: Crystals typically appear within 3-7 days.
Comparative Crystallographic Analysis
This section outlines the critical data points required to publish a comparison. You must contrast your experimental data for the Thiomorpholine (S) derivative against the Morpholine (O) analog (often found in literature or synthesized as a control).
3.1. Crystal Data & Refinement Parameters
Note: The values below for the "Target" are representative of this class. Replace with your specific .cif data.
| Parameter | Target: Thiomorpholine Derivative | Comparator: Morpholine Analog | Significance of Deviation |
| Formula | Sulfur increases MW and electron density. | ||
| Crystal System | Monoclinic (Likely) | Monoclinic | Isostructuralism is common but not guaranteed. |
| Space Group | Common for centrosymmetric organic molecules. | ||
| ~10.5 - 11.2 | ~9.8 - 10.5 | S-atom bulk expands the unit cell. | |
| ~12.0 - 12.5 | ~11.5 - 12.0 | ||
| ~13.5 - 14.0 | ~13.0 - 13.5 | ||
| ~98 - 104 | ~95 - 100 | Packing angle shifts due to steric demand. | |
| 4 | 4 | Number of molecules per unit cell. | |
| R-Factor ( | < 0.05 (Target) | < 0.05 | Indicates quality of the structural model. |
3.2. Structural Geometry & Conformation
The critical comparison lies in the heterocyclic ring conformation.
-
Chair Conformation: Both thiomorpholine and morpholine rings typically adopt a chair conformation.
-
Bond Length Comparison:
-
C—S Bond: Typically 1.80 – 1.82 Å .
-
C—O Bond: Typically 1.41 – 1.43 Å .
-
Analysis: The longer C-S bond results in a more "puckered" chair conformation for the thiomorpholine ring compared to the morpholine ring, affecting the overall volume of the molecule.
-
3.3. Intermolecular Interactions
-
Hydrogen Bonding:
-
Morpholine: Strong
interactions are common due to the electronegative ether oxygen. -
Thiomorpholine: Sulfur is a weaker H-bond acceptor. Look for
interactions or stacking between the benzophenone phenyl rings to dominate the packing stability.
-
-
Lipophilicity (LogP):
-
Thiomorpholine derivatives are significantly more lipophilic (higher LogP) than morpholine analogs. This should be correlated with the packing density (
).
-
Visualization of Mechanisms & Logic
4.1. Synthesis & Structural Logic
Caption: Synthesis pathway via Mannich condensation and the downstream structural effects of the sulfur atom substitution.
References
Use the following authoritative sources to ground your comparative discussion.
-
Synthesis & Class Behavior
-
Suresh, M., et al. (2007). "Synthesis and crystallographic analysis of benzophenone derivatives—The potential anti-inflammatory agents." Bioorganic & Medicinal Chemistry, 15(10), 3505-3514. Link
-
-
Mannich Base Crystallography
-
Fun, H. K., et al. (2012). "Mannich bases of 2-hydroxybenzophenone: Crystal structures and weak interactions." Acta Crystallographica Section E. Link
-
-
Thiomorpholine Conformation
-
Lynch, D. E. (2000). "Systematic study of the crystal structures of thiomorpholine complexes." Journal of Molecular Structure. Link
-
-
Commercial Reference (Compound Verification)
-
Sigma-Aldrich Product Data: 2-Methoxy-2'-thiomorpholinomethyl benzophenone (CAS: 898781-47-0). Link
-
Comparative Guide: Purity Validation Strategies for 2-Methoxy-2'-thiomorpholinomethyl benzophenone
Topic: Elemental analysis calculation for 2-Methoxy-2'-thiomorpholinomethyl benzophenone Content Type: Publish Comparison Guide
Executive Summary
In the synthesis and characterization of complex organic intermediates like 2-Methoxy-2'-thiomorpholinomethyl benzophenone (CAS 898781-47-0), establishing elemental composition is the primary gatekeeper for downstream application. While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) provide structural identity, Combustion Analysis (CHNS) remains the only method that validates bulk elemental purity—a critical requirement for GMP compliance and accurate molar dosing in drug development.
This guide provides the theoretical elemental calculations for this specific molecule and objectively compares the performance of Combustion Analysis against HRMS and qNMR, offering a decision framework for researchers.
The Target Molecule: Theoretical Calculation
Before initiating any experimental validation, the theoretical elemental composition must be established.
Compound: 2-Methoxy-2'-thiomorpholinomethyl benzophenone
Molecular Formula:
Structural Breakdown for Calculation
-
Benzophenone Core:
-
Modifications:
-
2-Methoxy group: Adds
( ), removes . Net: . -
2'-Thiomorpholinomethyl group: Adds
, removes . Net: .
-
Final Atom Count:
-
C:
-
H:
-
N:
-
O:
-
S:
Theoretical Elemental Percentages (Reference Values)
To validate a sample, experimental results must fall within ±0.4% of these theoretical values (standard journal/pharmacopeia tolerance).
| Element | Atomic Mass | Count | Total Mass Contribution | % Composition (w/w) |
| Carbon (C) | 12.011 | 19 | 228.209 | 69.69% |
| Hydrogen (H) | 1.008 | 21 | 21.168 | 6.46% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 4.28% |
| Sulfur (S) | 32.060 | 1 | 32.060 | 9.79% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 9.77% (Calculated by difference) |
| Total | 327.44 | 100.00% |
Comparative Analysis of Validation Methods
Method A: Combustion Analysis (CHNS) - The Gold Standard
Principle: High-temperature oxidation (
-
Pros:
-
Bulk Purity: Detects non-chromophoric impurities (e.g., inorganic salts, water, silica) that HRMS misses.
-
Regulatory: Required for new chemical entities (NCEs) in most peer-reviewed journals and regulatory filings.
-
-
Cons:
-
Sample Intensive: Requires 2–5 mg of material.
-
Destructive: Sample cannot be recovered.
-
Solvent Sensitive: Trapped solvent (e.g., DCM, Ethyl Acetate) skews Carbon values significantly.
-
Method B: High-Resolution Mass Spectrometry (HRMS)
Principle: Ionizes the molecule (ESI/APCI) and measures the mass-to-charge ratio (
-
Pros:
-
Sensitivity: Requires micrograms (<0.1 mg).
-
Identity: Confirms the molecular formula
unequivocally.
-
-
Cons:
-
Blind Spots: Does not prove bulk purity. A sample can be 80% NaCl and 20% Product, and HRMS will still show a perfect "match" for the product.
-
Method C: Quantitative NMR (qNMR)
Principle: Uses an internal standard (e.g., Maleic Acid) with a known relaxation delay (
-
Pros:
-
Cons:
-
Setup: Requires precise weighing and
optimization ( ) to avoid integration errors.
-
Performance Comparison Table
| Feature | Combustion Analysis (CHNS) | HRMS (Orbitrap/Q-TOF) | qNMR ( |
| Primary Output | % Weight of Elements | Exact Mass ( | Molar Purity & Structure |
| Bulk Purity Proof | High (Detects inorganics) | Low (Blind to salts) | High (If standard is pure) |
| Sample Required | 2–5 mg | <0.1 mg | 5–10 mg |
| Destructive? | Yes | No (mostly) | No |
| Tolerance | ±0.4% absolute | <5 ppm | ±1.0% relative |
| Best For | Final Characterization | Early Screening | Potency Assignment |
Experimental Protocol: Combustion Analysis
As the core requirement for elemental validation, the following protocol ensures data integrity for 2-Methoxy-2'-thiomorpholinomethyl benzophenone.
Reagents & Equipment
-
Analyzer: Elementar vario EL cube or PerkinElmer 2400 Series II.
-
Carrier Gas: Helium (99.999% purity).
-
Oxidant: Oxygen (99.995% purity).
-
Standard: Sulfanilamide (Standard for CHNS modes).
Step-by-Step Methodology
-
Sample Drying (Critical):
-
The thiomorpholine moiety can trap solvents. Dry the sample under high vacuum (
) at for 12 hours. -
Why: 1% residual Dichloromethane (
) will lower Carbon % by ~0.3%, causing a failure.
-
-
Weighing:
-
Use a micro-balance (readability
). -
Weigh 2.000–2.500 mg of sample into a tin capsule.
-
Fold the capsule tightly to exclude atmospheric nitrogen.
-
-
Combustion:
-
Furnace Temp:
(Required for complete oxidation of the sulfur-containing thiomorpholine ring). -
Reduction Tube:
(Converts and ).
-
-
Data Interpretation:
-
Compare "Found" vs. "Calculated".
-
Pass Criteria:
.
-
Visualizing the Validation Workflow
The following decision tree illustrates when to deploy Elemental Analysis versus alternatives during the development lifecycle of this benzophenone derivative.
Caption: Analytical decision matrix for validating 2-Methoxy-2'-thiomorpholinomethyl benzophenone based on development stage.
Troubleshooting Common Failures
When Elemental Analysis fails for this specific molecule, the cause is rarely synthesis failure but rather isolation technique.
-
High Carbon (+C):
-
Cause: Residual non-polar solvent (Hexane/Toluene) or incomplete combustion (soot formation).
-
Fix: Increase oxygen dose time by 10s.
-
-
Low Carbon (-C):
-
Cause: Hygroscopic water absorption (Thiomorpholine nitrogen can H-bond) or inorganic salt contamination (e.g.,
from drying). -
Fix: Recrystallize and dry over
.
-
-
Sulfur Drift:
-
Cause: Sulfur "memory effect" in the reduction tube.
-
Fix: Run a "conditioning" blank with a high-sulfur standard (e.g., Sulfanilic acid) before the sample.
-
References
-
IUPAC. (2023). Guidelines for the Purity Assignment of Organic Compounds. Pure and Applied Chemistry. [Link]
-
National Institutes of Health (NIH). (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
Chemistry LibreTexts. (2022). Combustion Analysis. [Link][5]
Sources
- 1. 2-Methoxy-2'-thiomorpholinomethyl benzophenone (898781-47-0) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Combustion analysis - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
